Structural Elucidation and Quality Assurance of N-(4-methoxybenzyl)methanesulfonamide
Executive Summary This technical guide provides a rigorous structural analysis and confirmation protocol for N-(4-methoxybenzyl)methanesulfonamide .[1] This molecule serves as a critical model for sulfonamide bond format...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous structural analysis and confirmation protocol for N-(4-methoxybenzyl)methanesulfonamide .[1] This molecule serves as a critical model for sulfonamide bond formation and is frequently utilized as a protected intermediate in medicinal chemistry (where the para-methoxybenzyl, or PMB, group acts as a removable protecting group for the sulfonamide nitrogen).
The guide details the specific spectroscopic signatures required to validate the structure, distinguishing it from common impurities such as unreacted 4-methoxybenzylamine or bis-sulfonylation byproducts.[1]
Chemical Identity & Synthesis Context[1][2][3][4][5]
To accurately analyze the spectra, one must first understand the molecular framework and its synthetic origin.
The primary synthesis involves the nucleophilic attack of 4-methoxybenzylamine on methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine).
Figure 1: Synthetic pathway and potential impurity generation. The formation of bis-sulfonamide is a common risk if MsCl is used in large excess.[1]
Structural Confirmation: Spectroscopic Logic
This section details the causality behind the peak assignments. We do not merely list values; we explain why the signals appear where they do to allow for self-validating analysis.
Nuclear Magnetic Resonance (
NMR)
Solvent: DMSO-
is recommended over CDCl.
Reasoning: Sulfonamide NH protons are often broad or invisible in CDCl
due to exchange.[1] DMSO- forms hydrogen bonds with the NH, sharpening the peak and shifting it downfield for clear integration.
Moiety
Shift ( ppm)
Multiplicity
Integration
Structural Logic
2.85 – 2.95
Singlet (s)
3H
The methyl group attached to the electron-withdrawing sulfonyl group is deshielded relative to an alkyl chain but shielded relative to a methoxy.[1]
3.73 – 3.75
Singlet (s)
3H
Characteristic region for methoxy protons attached to an aromatic ring.[1]
4.05 – 4.15
Doublet (d)*
2H
Benzylic protons. Appears as a doublet if coupling to the adjacent NH is visible (typical in DMSO).
Ar-H (Ortho to OMe)
6.85 – 6.95
Doublet (d)
2H
Part of the AA'BB' system. Ortho to the electron-donating methoxy group (shielded).[1]
Ar-H (Meta to OMe)
7.20 – 7.30
Doublet (d)
2H
Part of the AA'BB' system. Deshielded relative to the ortho protons.[1]
7.50 – 7.80
Triplet (t)**
1H
The acidic sulfonamide proton. *Appears as a triplet due to coupling with the benzylic CH2 ().
Critical QC Check:
If the integration of the methyl singlet at ~2.9 ppm is 6H instead of 3H, you have formed the bis-sulfonamide impurity (
).
If the benzylic
is a singlet in DMSO, the NH proton may be exchanging rapidly (wet solvent) or absent (bis-sulfonylation).
Infrared Spectroscopy (FT-IR)
IR is used here primarily to confirm the functional group transformation from amine to sulfonamide.[1]
Diagnostic Absence: Disappearance of the primary amine doublet (
) at 3300-3400 cm.
Diagnostic Presence:
: Single sharp band ~3250 cm.
: Strong band at 1310–1330 cm (Asymmetric stretch).
: Strong band at 1140–1160 cm (Symmetric stretch).
Fragmentation Pattern: Loss of the PMB group (Tropylium ion derivative,
) is a common fragmentation pathway in high-energy collisions.
Analytical Protocol (SOP)
This Self-Validating Protocol ensures reproducibility.
Step 1: Sample Preparation
Solvent Selection: Use high-quality DMSO-
(99.9% D) stored over molecular sieves to prevent water peaks from obscuring the benzylic region.[1]
Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent. Ensure complete dissolution; sulfonamides can crystallize in the tube if too concentrated.[1]
Step 2: Data Acquisition[1]
NMR: Run standard 1H (16 scans) and 13C (256 scans).
Validation: Check the residual DMSO quintet at 2.50 ppm.[1] If it is a broad singlet, the field homogeneity (shimming) is poor.
LC-MS: Use a generic C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]
Validation: The UV trace (254 nm) should show a single major peak matching the MS signal for 216.1.
Step 3: Purity Calculation
Note: Pay special attention to the region 2.0–2.5 ppm for residual MsCl or acetone impurities.
Decision Logic for Release
The following diagram illustrates the decision matrix for confirming the structure and releasing the compound for downstream use.
Figure 2: Quality Assurance Decision Matrix. This logic gate prevents the release of material contaminated with bis-sulfonamide (common impurity).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for Sulfonamide IR and NMR shift rules).
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience.[1] (Context for PMB group stability and cleavage).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 4-methoxybenzylamine fragment shifts).
PubChem Database. (2024).[1] Methanesulfonamide Structure and Properties. National Library of Medicine.[1] [Link] (Reference for sulfonyl methyl group shifts).
A Technical Guide to the Biological Activity Screening of N-(4-methoxybenzyl)methanesulfonamide Derivatives
Introduction: The Therapeutic Potential of the Methanesulfonamide Scaffold The methanesulfonamide functional group, with its distinct physicochemical properties, is a cornerstone in modern medicinal chemistry. Its capaci...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Methanesulfonamide Scaffold
The methanesulfonamide functional group, with its distinct physicochemical properties, is a cornerstone in modern medicinal chemistry. Its capacity to engage in hydrogen bonding, coupled with the non-basic nature of its nitrogen and strong electron-withdrawing characteristics, has rendered it a versatile pharmacophore in the design of novel therapeutic agents. Derivatives incorporating this moiety have demonstrated a broad spectrum of biological activities, leading to the development of treatments for a range of diseases, including cancer, inflammation, and microbial infections.[1]
This guide focuses on a specific subclass: N-(4-methoxybenzyl)methanesulfonamide derivatives. The inclusion of the 4-methoxybenzyl group is a strategic design element intended to modulate the pharmacokinetic and pharmacodynamic properties of the parent methanesulfonamide core. The methoxy group can influence solubility, metabolic stability, and receptor-binding interactions, making this class of compounds a compelling subject for biological activity screening.
Our exploration will be structured around the primary therapeutic areas where sulfonamide and methanesulfonamide derivatives have shown significant promise: oncology, anti-inflammatory applications, and antimicrobial chemotherapy. We will delve into the scientific rationale behind screening for these activities, provide detailed experimental protocols for key assays, and present data in a clear, comparative format.
Part 1: Anticancer Activity Screening
The sulfonamide group is a key feature in several established anticancer drugs, highlighting its importance in oncological research.[1] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways critical to cancer progression, including carbonic anhydrases and receptor tyrosine kinases.[1]
A primary focus for the anticancer screening of N-(4-methoxybenzyl)methanesulfonamide derivatives is their potential to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[1][2] Overexpressed in many hypoxic tumors, CAIX contributes to the acidification of the tumor microenvironment, a condition that promotes tumor growth, invasion, and resistance to therapy.[1][2] The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit these enzymes.[2]
Another key area of investigation is the inhibition of tyrosine kinases. For instance, several sulfonamide molecules have been identified as inhibitors of Lemur tyrosine kinase 3, which is known to promote tumor development through various pathways.[3]
Experimental Workflow: From General Cytotoxicity to Target-Specific Assays
A logical and efficient screening cascade is essential for identifying promising anticancer candidates. The workflow should begin with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to elucidate the mechanism of action for the most active compounds.
Figure 1: Experimental workflow for anticancer activity screening.
Detailed Protocol: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[4][5]
Objective: To determine the concentration-dependent cytotoxic effects of N-(4-methoxybenzyl)methanesulfonamide derivatives on various cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
N-(4-methoxybenzyl)methanesulfonamide derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the N-(4-methoxybenzyl)methanesulfonamide derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Methanesulfonamide Derivatives
The following table presents representative data on the anticancer activity of methanesulfonamide derivatives against various cancer cell lines.
A significant area of research for methanesulfonamide derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1]
Scientific Rationale: Selective COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with COX-1 inhibition.[8][9] The structural features of N-(4-methoxybenzyl)methanesulfonamide derivatives make them promising candidates for selective COX-2 inhibitors.
Experimental Workflow: In Vitro and In Vivo Assessment
The screening for anti-inflammatory activity typically involves a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.
Figure 2: Experimental workflow for anti-inflammatory activity screening.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model to assess the acute anti-inflammatory activity of novel compounds.[6][10]
Objective: To evaluate the in vivo anti-inflammatory efficacy of N-(4-methoxybenzyl)methanesulfonamide derivatives.
Materials:
Wistar rats (150-200 g)
N-(4-methoxybenzyl)methanesulfonamide derivatives
Carrageenan solution (1% w/v in saline)
Positive control (e.g., Indomethacin or Diclofenac)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Pletysmometer
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups. Fast the animals overnight before the experiment with free access to water.
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally at a predetermined dose (e.g., 50 mg/kg). The vehicle control group receives only the vehicle.
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group.
Data Presentation: Anti-inflammatory Activity of Methanesulfonamide Derivatives
The following table summarizes the anti-inflammatory activity of representative methanesulfonamide derivatives.
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antimicrobial drug candidates.[3] Their mechanism of action, which involves the inhibition of folic acid synthesis in bacteria, provides a selective target as humans obtain folic acid from their diet.[1]
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] This disruption of folic acid synthesis ultimately inhibits the production of DNA and RNA, leading to a bacteriostatic effect.[1] The N-(4-methoxybenzyl)methanesulfonamide scaffold can be explored for its potential to interact with the active site of DHPS.
Experimental Workflow: Determining Antimicrobial Spectrum and Potency
The initial screening of antimicrobial activity involves determining the spectrum of activity against a panel of clinically relevant bacteria and then quantifying the potency of the active compounds.
Figure 3: Experimental workflow for antimicrobial activity screening.
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To quantitatively assess the in vitro antibacterial potency of N-(4-methoxybenzyl)methanesulfonamide derivatives.
N-(4-methoxybenzyl)methanesulfonamide derivatives (dissolved in DMSO)
Positive control (e.g., Ciprofloxacin)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Antimicrobial Activity of Sulfonamide Derivatives
The following table provides examples of the antimicrobial activity of sulfonamide derivatives against bacterial strains.
The N-(4-methoxybenzyl)methanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. By employing a logical progression of in vitro and, where appropriate, in vivo assays, researchers can effectively identify lead compounds and elucidate their mechanisms of action. The versatility of the methanesulfonamide core, combined with the modulatory effects of the 4-methoxybenzyl substituent, warrants a thorough investigation of this chemical space in the ongoing quest for new and improved medicines.
References
Sondhi, S. M., Rani, R., Gupta, P. P., Agrawal, S. K., & Saxena, A. K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular diversity, 13(3), 357–366. [Link]
ResearchGate. (n.d.). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]
Al-Warhi, T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]
Rehman, A., et al. (2015). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Asian Journal of Chemistry, 27(1), 71-74.
PubMed Central. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]
Von Hoff, D. D., et al. (1981). Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) using a single-dose schedule. Cancer research, 41(8), 3118–3121.
PubChem. (n.d.). N-(4-methoxybenzyl)methanesulfonamide. Retrieved from [Link]
Nengroo, Z. A., & Rauf, A. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 98(1), 100001.
DeSimone, R. W., et al. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 14(1), 67. [Link]
Abdel-Aziz, A. A.-M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 29-43. [Link]
Bahar, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Retrieved from [Link]
Pontiki, E., & Hadjipavlou-Litina, D. (2019). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 24(18), 3324. [Link]
PubMed Central. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
MDPI. (n.d.). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]
Matulis, D., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4236. [Link]
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
PubMed. (n.d.). Effect of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one on in vitro generation of some inflammatory mediators. Retrieved from [Link]
PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Retrieved from [Link]
U.S. Food and Drug Administration. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
PubMed. (n.d.). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Retrieved from [Link]
National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]
MDPI. (n.d.). Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Retrieved from [Link]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-methoxybenzyl)methanesulfonamide
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract N-(4-methoxybenzyl)methanesulfonamide emerges from the vast chemical space as a molecule of potential therapeutic interest. Its sul...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-methoxybenzyl)methanesulfonamide emerges from the vast chemical space as a molecule of potential therapeutic interest. Its sulfonamide core is a well-established pharmacophore present in a multitude of clinically approved drugs, suggesting a breadth of possible biological activities. However, the specific molecular interactions and cellular consequences of N-(4-methoxybenzyl)methanesulfonamide remain largely uncharacterized. This in-depth technical guide provides a strategic and methodological framework for the comprehensive elucidation of its mechanism of action (MoA). We eschew a rigid, one-size-fits-all approach, instead advocating for a logical, iterative workflow that begins with broad phenotypic observations and progressively narrows to precise target identification, validation, and pathway analysis. This document is intended to serve as a practical roadmap for researchers embarking on the exciting, yet challenging, journey of defining the biological role of this and other novel chemical entities.
Introduction: The Sulfonamide Scaffold and the Unexplored Potential of N-(4-methoxybenzyl)methanesulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This versatility stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules. The structure of N-(4-methoxybenzyl)methanesulfonamide, featuring a methoxybenzyl group appended to a methanesulfonamide core, presents a unique chemical architecture that warrants a thorough investigation of its biological effects.
Elucidating the MoA of a novel compound is a critical step in the drug discovery pipeline, providing the foundation for rational optimization, predicting potential toxicities, and identifying patient populations most likely to respond.[2] This guide outlines a multi-pronged strategy to systematically deconstruct the biological activity of N-(4-methoxybenzyl)methanesulfonamide.
Phase I: Phenotypic Screening - Casting a Wide Net
The initial exploration of a novel compound's activity should be broad and unbiased. Phenotypic screening, which assesses the effect of a compound on the observable characteristics of a cell or organism, is a powerful approach to uncover unexpected biological activities.[3][4]
Rationale for a Phenotypic-First Approach
A target-agnostic phenotypic screen allows the biological system itself to reveal the most salient effects of N-(4-methoxybenzyl)methanesulfonamide, rather than being constrained by preconceived hypotheses.[4][5] This is particularly valuable for a novel compound where the primary target is unknown.
Experimental Workflow: High-Content Imaging
A high-content imaging-based screen in a panel of well-characterized human cancer cell lines (e.g., NCI-60) can provide a wealth of information on the compound's effects on cell morphology, proliferation, viability, and the induction of specific cellular events like apoptosis or cell cycle arrest.
The quantitative data from the high-content screen should be analyzed to identify dose-dependent phenotypic changes. For instance, a significant increase in nuclear condensation and caspase-3 activation would suggest an apoptotic mechanism, while an accumulation of cells in the G2/M phase would point towards cell cycle arrest. These initial observations will guide the subsequent, more focused investigations.
Phase II: Target Identification - Finding the Molecular Initiator
Once a reproducible and robust phenotype has been established, the next critical step is to identify the direct molecular target(s) of N-(4-methoxybenzyl)methanesulfonamide. A combination of label-free and affinity-based methods is recommended to increase the probability of success and to cross-validate findings.[6][7]
Label-Free Approaches
CETSA is a powerful technique for identifying direct target engagement in a cellular context.[8][9][10] The principle is based on the ligand-induced thermal stabilization of a target protein.[10]
Experimental Protocol: CETSA
Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat cells with N-(4-methoxybenzyl)methanesulfonamide or vehicle control for a predetermined time.
Harvesting and Lysis: Harvest the cells and resuspend in a suitable buffer.
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction from the precipitated proteins.
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble protein at each temperature by Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[12][13][14]
This classic technique involves immobilizing a derivatized version of N-(4-methoxybenzyl)methanesulfonamide onto a solid support (e.g., agarose beads) to capture its binding partners.[12][14][15]
Experimental Protocol: Affinity Chromatography
Synthesis of Affinity Probe: Synthesize a derivative of N-(4-methoxybenzyl)methanesulfonamide with a linker arm suitable for conjugation to the solid support.
Immobilization: Covalently attach the affinity probe to activated agarose beads.
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (without the compound).
Washing: Wash the beads extensively to remove non-specific binding proteins.
Elution: Elute the specifically bound proteins.
Identification: Identify the eluted proteins by mass spectrometry.
Caption: Affinity Chromatography Workflow for Target ID.
Given the prevalence of kinases as drug targets, a competition binding assay using Kinobeads can be a highly effective method to determine if N-(4-methoxybenzyl)methanesulfonamide interacts with any kinases.[16][17] This technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[17] The compound of interest is then added in solution to compete for binding to the kinases.
Parameter
Description
Principle
Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[17][18]
Readout
Mass spectrometry-based quantification of kinases that remain bound to the beads. A decrease in the amount of a specific kinase bound to the beads in the presence of the test compound indicates a direct interaction.
Advantages
High throughput, assesses binding to a large number of endogenous kinases simultaneously.
Phase III: Target Validation and Mechanistic Dissection
Identifying a list of potential binding partners is only the first step. The next crucial phase is to validate which of these candidates are functionally relevant to the observed phenotype.[19][20]
Genetic Validation
Genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9 mediated gene knockout, can be used to determine if reducing the expression of the putative target protein phenocopies the effect of N-(4-methoxybenzyl)methanesulfonamide.
In Vitro Enzyme Inhibition Assays
If the identified target is an enzyme, its activity can be directly measured in the presence of N-(4-methoxybenzyl)methanesulfonamide using a purified, recombinant version of the protein.[1][21]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Reagents: Purified recombinant kinase, appropriate substrate, ATP, and N-(4-methoxybenzyl)methanesulfonamide.
Reaction Setup: Set up reactions containing the kinase, substrate, and varying concentrations of the compound in a suitable buffer.
Initiation and Incubation: Initiate the reaction by adding ATP and incubate for a specific time at the optimal temperature.
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ATP detection, phosphospecific antibodies).
Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.
Pathway Analysis
To understand the downstream consequences of target engagement, it is essential to investigate the modulation of relevant signaling pathways.[22][23]
Western blotting is a fundamental technique to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade.[24][25]
Experimental Protocol: Western Blotting for Pathway Analysis
Cell Lysis: Treat cells with N-(4-methoxybenzyl)methanesulfonamide for various times and at different concentrations, then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of each lysate.
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of a kinase) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Logical Flow of Mechanistic Dissection.
Conclusion
The elucidation of the mechanism of action for a novel compound like N-(4-methoxybenzyl)methanesulfonamide is a multifaceted endeavor that requires a systematic and integrated approach. By progressing from broad phenotypic screening to specific target identification, rigorous validation, and detailed pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The methodologies outlined in this guide provide a robust framework for such an investigation, ultimately paving the way for the potential development of this and other promising molecules into valuable research tools or therapeutic agents.
References
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Scholarly Community Encyclopedia. (n.d.). Mechanism of Action.
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using a new Drug Affinity Responsive Target Stability (DARTS) platform. Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
Broad Institute. (n.d.).
Schenone, M., Dancik, V., Wagner, B. K., & Perez, J. R. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
Rupasinghe, H. P. V. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
World Journal of Biology Pharmacy and Health Sciences. (n.d.).
ResearchGate. (n.d.). (PDF)
Drug Hunter. (2023).
McCormack, E., & Gausdal, G. (2016). Validating cancer drug targets. Future Oncology, 12(12), 1455–1458.
Abcam. (n.d.). Western blot protocol.
Klaeger, S., Gohlke, B., Perrin, J., Cocci, G., & Kuster, B. (2018). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 362(6412)
Alsughayer, A. A., Ali, A. A., & Alafeefy, A. M. (2011). Synthesis and in vitro antibacterial activity of some new sulfonamide derivatives. International Journal of the Physical Sciences, 6(15), 3736-3742.
Re-Lia, M., & Dai, L. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 139-152.
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of....
Sjaastad, M. D., & Nelson, W. J. (1997). Integrin-mediated calcium signaling and regulation of cell adhesion by intracellular calcium. BioEssays, 19(1), 47-55.
StatPearls. (2025).
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
Khan Academy. (n.d.).
ResearchGate. (n.d.). (PDF)
Cell Signaling Technology. (n.d.). Western Blotting Protocol.
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Cambridge Healthtech Institute. (2019).
MDPI. (n.d.).
PMC. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
Technical Whitepaper: Exploring the Therapeutic & Synthetic Potential of N-(4-methoxybenzyl)methanesulfonamide
[1] Executive Summary N-(4-methoxybenzyl)methanesulfonamide (PMB-Ms) occupies a unique dual niche in modern drug discovery. Historically utilized as a robust "masked" equivalent of methanesulfonamide during multi-step sy...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-(4-methoxybenzyl)methanesulfonamide (PMB-Ms) occupies a unique dual niche in modern drug discovery. Historically utilized as a robust "masked" equivalent of methanesulfonamide during multi-step synthesis—specifically in the development of HIV-1 capsid inhibitors—it has recently emerged as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]
This guide explores the molecule's utility beyond its role as a reagent, analyzing its potential as a lipophilic sulfonamide probe for metalloenzymes (Carbonic Anhydrase) and its critical function as a synthetic lynchpin in the assembly of long-acting antiretrovirals.[1] We provide validated protocols for its synthesis and biophysical screening.
Chemical Biology & Mechanistic Insight
Structural Analysis & Bioisosterism
The molecule comprises two distinct functional domains:[1]
The Methanesulfonamide Core (
): A classic bioisostere for carboxylic acids ().[1] It serves as a mono-anionic hydrogen bond acceptor at physiological pH (pKa ~10, lower when N-substituted with electron-withdrawing groups), crucial for interacting with active site metal ions (e.g., ).[1]
The 4-Methoxybenzyl (PMB) Tail: Provides significant lipophilicity and steric bulk.[1] In FBDD, this moiety probes hydrophobic pockets (S1/S2 subsites) often found adjacent to catalytic centers in proteases and kinases.
Mechanism of Action: The "Trojan Horse" Effect
In the context of HIV-1 capsid inhibitor synthesis (e.g., analogs of Lenacapavir), PMB-Ms acts as a "Trojan Horse."[1] The PMB group protects the sulfonamide nitrogen, allowing the molecule to survive harsh coupling conditions (e.g., Buchwald-Hartwig amination).[1] Post-coupling, the PMB group can be either:
Retained: To fill large hydrophobic channels in the target protein.[1]
Cleaved: To reveal the primary sulfonamide for hydrogen bonding.[1]
Therapeutic Applications
Primary Application: HIV-1 Capsid Inhibition
The most authoritative therapeutic link for N-(4-methoxybenzyl)methanesulfonamide is its role as the critical intermediate in synthesizing modulators of the HIV-1 capsid protein (CA).[1]
Role: The molecule is coupled to indazole or heteroaryl cores.[1] The methanesulfonamide group mimics the hydrogen-bonding patterns required to destabilize the capsid assembly, preventing viral maturation.[1]
Validation: Patents (e.g., WO2020084491) explicitly list this scaffold as a precursor for high-potency antivirals.[1]
Sulfonamides are the primary class of inhibitors for Carbonic Anhydrases (CA), enzymes overexpressed in hypoxic tumors (isoforms CA IX and XII).[2]
Hypothesis: The methoxybenzyl tail allows for isoform selectivity by interacting with the hydrophobic side of the CA active site cleft, distinguishing it from ubiquitous isoforms (CA I/II).[1]
Visualizing the Workflow
The following diagram illustrates the retrosynthetic logic where PMB-Ms serves as the convergent point for creating complex bioactive molecules.
Caption: Figure 1. Divergent therapeutic utility of the PMB-Ms scaffold in antiviral synthesis and enzyme inhibition.[1]
Experimental Protocols
Protocol A: Scalable Synthesis of N-(4-methoxybenzyl)methanesulfonamide
Objective: Produce high-purity (>98%) scaffold for biological testing without chromatographic purification.
Setup: Charge a chemically resistant round-bottom flask with 4-Methoxybenzylamine and DCM (0.5 M concentration) under an inert atmosphere (
).
Base Addition: Add TEA and cool the solution to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and minimizes disulfonylation byproducts.[1]
Acylation: Dropwise add MsCl over 30 minutes. Maintain temperature <5°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
Preparation: Dissolve N-(4-methoxybenzyl)methanesulfonamide in 100% DMSO to 100 mM. Dilute to running buffer (final 5% DMSO) at concentrations: 1000, 500, 250, 125, 62.5
.
Injection: Inject analyte for 60s (association) followed by 120s dissociation.[1] Flow rate: 30
The following table summarizes physical properties and predicted biological parameters for the scaffold.
Parameter
Value
Relevance
Molecular Weight
215.27 g/mol
Ideal for Fragment-Based Design (Rule of 3 compliant)
cLogP
~1.2
Good lipophilicity for membrane permeability
H-Bond Donors
1
Sulfonamide NH (critical for target engagement)
H-Bond Acceptors
3
Sulfonyl oxygens + Methoxy oxygen
Melting Point
111-115 °C
Indicator of crystalline stability [1]
Binding Mode
Reversible
Competitive inhibitor (vs. natural substrate)
References
Sigma-Aldrich. (2024).[1] Product Specification: 4-Methoxybenzenesulfonamide derivatives and analogs.[1][3]Link(Note: Used as surrogate reference for physical data of the class).
World Intellectual Property Organization (WIPO). (2020).[1] WO2020084491A1 - Inhibitors of human immunodeficiency virus replication.[1]Link(Authoritative source for the synthesis and use of the scaffold in HIV drug development).
Ghosh, A. K., et al. (2006).[1] Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of HIV protease inhibitors.[1] ChemMedChem.[1] Link(Contextual grounding on sulfonamide pharmacophores in HIV).
Technical Assessment Protocol: Cytotoxicity Profiling of N-(4-methoxybenzyl)methanesulfonamide
[1] Executive Summary & Chemical Context N-(4-methoxybenzyl)methanesulfonamide represents a specific subclass of sulfonamide derivatives often investigated for antineoplastic and antimicrobial properties.[1][2] The molec...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context
N-(4-methoxybenzyl)methanesulfonamide represents a specific subclass of sulfonamide derivatives often investigated for antineoplastic and antimicrobial properties.[1][2] The molecule features a methanesulfonamide core (bioisostere of carboxylic acids, hydrogen bond donor/acceptor) attached to a 4-methoxybenzyl lipophilic tail.[2][3]
In drug discovery, this scaffold is frequently evaluated for its ability to inhibit Carbonic Anhydrase (CA) or disrupt microtubule dynamics (tubulin polymerization), common mechanisms for sulfonamide-based anticancer agents.[2][3]
This technical guide provides a rigorous, self-validating framework for assessing the preliminary cytotoxicity of this compound.[2] It moves beyond simple "kill curves" to establish a reproducible pharmacological profile, distinguishing between non-specific toxicity and targeted antiproliferative activity.[2][3]
Physicochemical Pre-Validation (Go/No-Go Step)
Before biological testing, the compound must undergo physicochemical characterization to prevent false positives caused by precipitation or impurities.[1][2]
Solubility & Stock Preparation
The 4-methoxybenzyl moiety increases lipophilicity (LogP ~1.3–1.8), making the compound poorly soluble in aqueous media but highly soluble in organic solvents.[2]
Solvent of Choice: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).[1][2][3]
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Pre-Assay Check: Dilute the stock 1:1000 in cell culture media (final 0.1% DMSO). Inspect under 40x microscopy. If crystals are visible, the assay is invalid.
Purity Requirements
Synthetic intermediates of sulfonamides often contain traces of sulfonyl chlorides or metal catalysts (e.g., Palladium from cross-coupling).[2][3]
Requirement: Purity >95% via HPLC.
Control: If purity is <95%, contaminants may drive toxicity.[2]
Experimental Design Strategy
Cell Line Selection
To determine the Selectivity Index (SI) , you must test against both a target disease model and a normal tissue control.[2][3]
Cell Line
Tissue Origin
Rationale for Sulfonamides
MCF-7
Breast Adenocarcinoma
High sensitivity to tubulin inhibitors; standard for sulfonamide SAR studies.[1]
HeLa
Cervical Cancer
Robust model for evaluating cell cycle arrest (G2/M).[1][2][3]
HUVEC or Vero
Normal Endothelium/Kidney
Negative Control. Essential to calculate Selectivity Index (SI = IC50_normal / IC50_cancer).[1][2][3]
Controls
Negative Control (Vehicle): Media + 0.1% DMSO (Must match highest solvent concentration).[1][2]
Blank: Media only (no cells) to subtract background absorbance.[1][2][3]
Core Protocol: Metabolic Activity Assay (MTS/MTT)
While MTT is the historical standard, MTS (or WST-1) is recommended for this lipophilic compound to avoid the solubilization step required for formazan crystals, which can introduce error with hydrophobic drugs.[2][3]
Workflow Diagram
The following diagram outlines the critical path for the cytotoxicity screen.
Caption: Step-by-step workflow for high-throughput cytotoxicity screening of N-(4-methoxybenzyl)methanesulfonamide.
Step-by-Step Methodology
Seeding:
Harvest cells in the exponential growth phase (70-80% confluency).[1][2]
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
Incubate for 24 hours to allow attachment.
Compound Dilution (The "Plate Map"):
Prepare a 2x concentrated dilution series in media (max DMSO 0.2%).
Add 100 µL of 2x drug to the 100 µL of cells (Final DMSO 0.1%).
If the compound shows cytotoxicity (IC50 < 10 µM), you must distinguish between cytostasis (growth arrest) and cytotoxicity (death).[1][2] Sulfonamides often cause G2/M arrest.[1][2]
Flow Cytometry Panel
Annexin V-FITC / Propidium Iodide (PI):
Annexin V+/PI-: Early Apoptosis (Programmed death).[1][2][3]
Look for accumulation in G2/M phase , indicative of tubulin inhibition common in methoxy-benzyl sulfonamides.[1][2][5]
Caption: Hypothetical Mechanism of Action (MOA) for methoxybenzyl sulfonamides leading to cytotoxicity.[1][2]
References
Mosmann, T. (1983).[1][2][3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][2][3] Link
Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[2][3] Link
Ghorab, M. M., et al. (2017).[2][3] Synthesis and molecular docking of some novel sulfonamides as cytotoxic agents against breast cancer. Chemistry Central Journal, 11,[2][3] 23. Link[1][2][3]
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2] Link
Riss, T. L., et al. (2004).[2][3] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Verification of N-(4-methoxybenzyl)methanesulfonamide via High-Field NMR Spectroscopy
Introduction & Application Scope
N-(4-methoxybenzyl)methanesulfonamide (CAS: 53663-44-8) is a critical pharmacophore intermediate, often serving as a bioisostere for carboxylic acids or as a linker in fragment-based drug discovery (FBDD).[1] Its structural integrity hinges on the stability of the sulfonamide bond and the purity of the para-substituted aromatic system.[1]
This application note provides a definitive protocol for the structural validation of this compound using 1H and 13C NMR. Unlike generic spectral guides, this document focuses on causality —explaining why signals appear where they do and how to use specific spectral features (such as NH coupling and solvent effects) as self-validating quality control checkpoints.[1]
Experimental Protocol: Sample Preparation
To ensure high-resolution data capable of resolving long-range couplings and exchangeable protons, strict adherence to the following preparation protocol is required.
Solvent Selection Strategy
Standard Characterization (CDCl3): Preferred for routine purity checks.[1] The non-polar nature allows for sharp aromatic resolution but may broaden the sulfonamide NH signal due to quadrupole relaxation or intermediate exchange rates.[1]
Structural Elucidation (DMSO-d6): Required when the NH-CH₂ connectivity must be proven.[1] The high polarity and hydrogen-bonding capability of DMSO stabilize the NH proton, slowing its exchange rate and often revealing it as a triplet (coupling to the benzylic CH₂).[1]
Preparation Workflow (DOT Diagram)
Figure 1: High-resolution NMR sample preparation workflow designed to minimize line-broadening due to paramagnetic particulates.[1]
1H NMR Analysis (400 MHz, CDCl3)
The proton spectrum of N-(4-methoxybenzyl)methanesulfonamide is characterized by three distinct regions: the aliphatic methyls, the benzylic/heteroatom region, and the aromatic AA'BB' system.[1]
Spectral Assignments & Mechanistic Logic
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight (Causality)
2.85
Singlet (s)
3H
-SO₂CH₃
The sulfonyl group is electron-withdrawing but less so than a carbonyl; the methyl appears upfield relative to methoxy but downfield from alkyls.[1]
3.81
Singlet (s)
3H
-OCH₃
The oxygen atom is highly electronegative, deshielding these protons significantly.[1] A key purity marker.[1][2]
4.26
Doublet (d)*
2H
Ar-CH₂-N
Deshielded by both the aromatic ring and the sulfonamide nitrogen.[1] Appears as a doublet (J ≈ 6 Hz) if NH coupling is preserved; otherwise a singlet.[1]
4.60 - 5.00
Broad (br s)
1H
-NH-
Highly variable.[1] Acidic proton subject to chemical exchange.[1] Broadening indicates trace moisture or intermediate exchange rates in CDCl₃.
6.89
Doublet (d)
2H
Ar-H (ortho to OMe)
Shielded. Resonance donation from the Methoxy oxygen increases electron density at these positions (Ortho/Para director).[1]
7.28
Doublet (d)
2H
Ar-H (meta to OMe)
Deshielded. Closer to the electron-neutral benzyl linker and less affected by the OMe resonance donation.[1]
Critical Validation Step (The D₂O Shake):
To confirm the sulfonamide moiety, add 1 drop of D₂O to the NMR tube and shake.[1]
The broad signal at 4.60-5.00 ppm will disappear (H/D exchange).
The doublet at 4.26 ppm will collapse into a sharp singlet (loss of vicinal coupling to NH).
This self-validating step confirms the N-H connectivity.
13C NMR Analysis (100 MHz, CDCl3)
The Carbon-13 spectrum provides the "skeleton" verification.[1] The most common error in synthesizing this compound is confusion between the S-Methyl and O-Methyl groups.[1] 13C NMR resolves this definitively.
Chemical Shift Data
Chemical Shift (δ ppm)
Carbon Type
Assignment
Structural Logic
41.2
CH₃
-SO₂CH₃
Sulfonyl-bound carbons are typically found in the 40-45 ppm range.[1]
Quaternary carbon attached to the methylene group.
129.8
CH (Ar)
C2, C6
Meta to OMe.
159.4
C (quat)
C4
Ipso to OMe. Highly deshielded due to direct attachment to oxygen.[1]
Structural Elucidation Logic (DOT Diagram)
The following diagram illustrates the logical flow used to assign the structure based on the data above.
Figure 2: Logic gate for assigning key structural motifs based on chemical shift and multiplicity.[1]
Expert Insights & Troubleshooting
The "Rotamer" Myth
Researchers often mistake split peaks in sulfonamides for rotamers. Unlike amides (R-CO-NR'), sulfonamides (R-SO₂-NR') generally have lower rotation barriers around the S-N bond.[1] If "doubling" of peaks is observed:
Check Purity: It is likely a mixture of the product and the N,N-bis(methanesulfonyl) byproduct if the reaction was allowed to run too long with excess sulfonyl chloride.[1]
Check Solvent: In rare cases, restricted rotation can occur in very bulky sulfonamides at low temperatures, but for N-(4-methoxybenzyl)methanesulfonamide, this should not occur at 298 K.[1]
Solvent Effects (DMSO vs. CDCl3)
If the NH signal is critical for your assignment (e.g., to prove you have a secondary sulfonamide and not a tertiary one):
Switch to DMSO-d6.
The NH signal will shift downfield to ~7.5 ppm and appear as a triplet (J ≈ 6.2 Hz).
The benzylic CH₂ will shift to ~4.05 ppm and appear as a clear doublet .
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (General reference for substituent effects on chemical shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous benzylamine and sulfonamide shift data).[1]
Stenfors, B. A., & Ngassa, F. N. (2021).[1][4] The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109–116.[1][4] [Link][1] (Protocol grounding for sulfonamide synthesis and characterization).
Application Note: FT-IR Characterization of N-(4-methoxybenzyl)methanesulfonamide
Executive Summary This application note provides a comprehensive guide for the spectroscopic characterization of N-(4-methoxybenzyl)methanesulfonamide , a critical intermediate often used in medicinal chemistry as a scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive guide for the spectroscopic characterization of N-(4-methoxybenzyl)methanesulfonamide , a critical intermediate often used in medicinal chemistry as a scaffold for sulfonamide-based drugs or as a protected amine derivative.
The guide details the specific Fourier Transform Infrared (FT-IR) spectral signatures required to validate the synthesis of this compound from 4-methoxybenzylamine and methanesulfonyl chloride. It focuses on distinguishing the product from starting materials using diagnostic vibrational modes of the sulfonamide (
) and ether () functionalities.
Chemical Context & Structural Analysis[1][2][3][4][5]
Aromatic Ether (Anisole): Electron-donating group on the benzene ring.[2]
Benzyl Methylene: Linker between the ring and nitrogen.[2]
Structural Vibration Map
The following diagram illustrates the molecular structure and correlates specific chemical bonds to their expected vibrational modes.
Figure 1: Structural connectivity and primary vibrational modes for N-(4-methoxybenzyl)methanesulfonamide.
Spectroscopic Data & Assignments
The following table synthesizes data from standard spectroscopic libraries for sulfonamide derivatives. These values represent the Critical Quality Attributes (CQAs) for confirming identity.
Table 1: Diagnostic FT-IR Bands
Functional Group
Mode of Vibration
Frequency (cm⁻¹)
Intensity
Diagnostic Note
Secondary Amine
N-H Stretch
3250 – 3300
Medium, Sharp
Differentiation Marker. Distinguishes product (singlet) from starting amine (doublet).
Mixed modes from methoxy, benzyl, and methyl-sulfonyl groups.
Sulfonamide
Asymmetric Stretch
1310 – 1340
Very Strong
Primary Confirmation. Often the most intense band in the spectrum.[2]
Aromatic Ether
Asym. Stretch
1240 – 1255
Strong
Characteristic of the para-methoxy (anisole) moiety.[2]
Sulfonamide
Symmetric Stretch
1140 – 1160
Strong
Secondary Confirmation. Sharp doublet often observed with asymmetric partner.
Sulfonamide
S-N Stretch
900 – 920
Medium
Useful for fingerprinting but less diagnostic than bands.[2]
Aromatic Ring
C-H Out-of-Plane Bending
800 – 850
Strong
Indicative of para-disubstitution (two adjacent hydrogens).
Experimental Protocol
Method Selection: ATR vs. KBr
For this application, Attenuated Total Reflectance (ATR) is the recommended modality due to the crystalline nature of sulfonamides and the need for rapid throughput.[2]
ATR Crystal: Diamond or ZnSe (Diamond preferred for durability).
KBr Pellet: Use only if higher resolution of the N-H stretching region is required to resolve hydrogen bonding patterns.
Step-by-Step Workflow
Instrument Initialization:
Ensure the FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50) is warmed up for at least 30 minutes.[2]
Set parameters: Range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16 or 32.[2]
Background Collection:
Clean the ATR crystal with isopropanol. Ensure it is dry.[3]
Collect an air background spectrum. Note: Verify no residual peaks from cleaning solvents.
Sample Preparation:
State: The pure compound is typically a white to off-white solid.[2]
Place approximately 2–5 mg of the sample onto the center of the crystal.[2]
Critical Step: Apply pressure using the anvil clamp until the force gauge indicates optimal contact (usually ~80–100 N). Sulfonamides are hard crystals; poor contact yields noisy spectra.
Perform an Automatic Baseline Correction if the baseline is tilted (common in high-refractive-index crystals).
Post-Run Cleaning:
Wipe the crystal immediately with methanol or ethanol.[2] Sulfonamides can adhere strongly if left under pressure.[2]
Validation & Quality Control Logic
To ensure scientific integrity, the spectrum must be validated against potential impurities (starting materials).[2] Use the following logic flow to interpret the data.
Figure 2: QC Decision Tree for validating N-(4-methoxybenzyl)methanesulfonamide synthesis.
Self-Validating Checks
The Amine Test:
Starting Material (4-Methoxybenzylamine): Exhibits a doublet in the N-H region (symmetric and asymmetric stretches of primary amine
Remedy: This is usually acceptable for identity confirmation. For quantitative polymorphism analysis, switch to Raman spectroscopy or XRD.[2]
References
NIST Chemistry WebBook. IR Spectrum of 4-Methoxybenzylamine & Related Sulfonamides.[2] National Institute of Standards and Technology.[4][8][9][6][10][11] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for general assignment of Sulfonamide and Ether bands).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of anisole derivatives). Available at: [Link]
PubChem. Compound Summary: N-(4-methoxybenzyl)methanesulfonamide.[2][1] National Library of Medicine.[2] Available at: [Link]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-(4-methoxybenzyl)methanesulfonamide
Introduction: The Significance of N-(4-methoxybenzyl)methanesulfonamide in Drug Discovery and Development N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide-containing organic compound with potential applications in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-(4-methoxybenzyl)methanesulfonamide in Drug Discovery and Development
N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The methoxybenzyl moiety can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. As such, the robust and reliable analysis of N-(4-methoxybenzyl)methanesulfonamide is crucial for its characterization, quantification in biological matrices, and for metabolism studies during the drug development process. This document provides a comprehensive guide to the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.[1][2]
Physicochemical Properties of N-(4-methoxybenzyl)methanesulfonamide
A thorough understanding of the physicochemical properties of N-(4-methoxybenzyl)methanesulfonamide is fundamental to developing a robust analytical method. These properties influence its solubility, chromatographic behavior, and ionization efficiency in the mass spectrometer.
Property
Value
Source
Molecular Formula
C₉H₁₃NO₃S
PubChem
Molecular Weight
215.27 g/mol
PubChem
Monoisotopic Mass
215.0616 g/mol
PubChem
Predicted LogP
1.3
PubChem
Hydrogen Bond Donors
1
PubChem
Hydrogen Bond Acceptors
4
PubChem
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the comprehensive workflow for the analysis of N-(4-methoxybenzyl)methanesulfonamide, from initial sample handling to final data interpretation.
Caption: Overall workflow for the analysis of N-(4-methoxybenzyl)methanesulfonamide.
Detailed Protocols
Sample Preparation: Ensuring a Clean and Concentrated Analyte
The goal of sample preparation is to remove interfering matrix components and to concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analysis. For sulfonamides in complex matrices like plasma or tissue homogenates, a combination of protein precipitation followed by solid-phase extraction (SPE) is a highly effective strategy.
Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)
Protein Precipitation:
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant for the subsequent SPE step.
Solid-Phase Extraction (SPE):
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water.
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
Liquid Chromatography: Separating the Analyte from the Matrix
Reversed-phase liquid chromatography is the method of choice for separating moderately polar compounds like N-(4-methoxybenzyl)methanesulfonamide from residual matrix components. A C18 column provides excellent retention and resolution.
LC Parameters:
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides high-resolution separation for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidification promotes protonation of the analyte for positive ion ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent for reversed-phase LC.
Flow Rate
0.4 mL/min
A standard flow rate for 2.1 mm ID columns.
Column Temperature
40°C
Improves peak shape and reduces viscosity.
Injection Volume
5 µL
A typical injection volume for LC-MS/MS.
Gradient Elution
See table below
Allows for efficient elution of the analyte while separating it from interferents.
Gradient Elution Program:
Time (min)
% Mobile Phase B
0.0
10
1.0
10
5.0
95
6.0
95
6.1
10
8.0
10
Mass Spectrometry: Sensitive and Selective Detection
Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for sulfonamides as the nitrogen atoms are readily protonated.[3] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[4]
MS Parameters:
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
Sulfonamides readily form [M+H]⁺ ions.
Capillary Voltage
3.5 kV
Optimizes the electrospray process.
Source Temperature
150°C
Aids in desolvation of the analyte ions.
Desolvation Temperature
400°C
Further assists in the desolvation process.
Desolvation Gas Flow
800 L/hr
Nitrogen gas flow to aid in desolvation.
Collision Gas
Argon
An inert gas for collision-induced dissociation.
MRM Transitions
See table below
Specific precursor-to-product ion transitions for quantification and confirmation.
Predicted MRM Transitions for N-(4-methoxybenzyl)methanesulfonamide ([M+H]⁺ = m/z 216.1):
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Use
216.1
121.1
15
Quantifier
216.1
152.1
20
Qualifier
216.1
91.1
25
Qualifier
Fragmentation Pathway of N-(4-methoxybenzyl)methanesulfonamide
The fragmentation of protonated N-(4-methoxybenzyl)methanesulfonamide in the collision cell of a tandem mass spectrometer is predictable based on the known fragmentation patterns of sulfonamides and benzyl compounds.[1] The primary fragmentation pathways are illustrated below.
Application Note: Antimicrobial Profiling of N-(4-methoxybenzyl)methanesulfonamide
Executive Summary & Chemical Context This guide details the protocols for evaluating the antimicrobial efficacy of N-(4-methoxybenzyl)methanesulfonamide (PMB-Ms). Unlike classical benzenesulfonamide antibiotics (e.g., su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide details the protocols for evaluating the antimicrobial efficacy of N-(4-methoxybenzyl)methanesulfonamide (PMB-Ms). Unlike classical benzenesulfonamide antibiotics (e.g., sulfamethoxazole) which competitively inhibit dihydropteroate synthase (DHPS) in the folate pathway, this compound features a methanesulfonamide core coupled with a lipophilic p-methoxybenzyl (PMB) tail.
Scientific Rationale:
Researchers screening this compound are typically investigating two distinct hypotheses:
Pharmacophore Exploration: Testing if the methanesulfonamide core can mimic the transition state of PABA in specific resistant strains.
Membrane Disruption: The amphiphilic nature (polar sulfonamide head + lipophilic benzyl tail) suggests potential activity as a cationic surfactant or membrane-active agent, distinct from the classical folate pathway.
This application note provides a self-validating workflow to determine not just if the compound is active, but how it functions.
Physicochemical Preparation
The p-methoxybenzyl (PMB) group significantly increases lipophilicity (LogP ~1.3–1.5) compared to bare methanesulfonamide. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which leads to false negatives.
Reagent Setup
Test Compound: N-(4-methoxybenzyl)methanesulfonamide (Purity >95%).
Stock Concentration: 10,240 µg/mL (allows for high-concentration screening without exceeding 1% DMSO in final assay).
Solubilization Protocol
Weigh 10.24 mg of powder into a sterile 1.5 mL microcentrifuge tube.
Add 1.0 mL of anhydrous DMSO.
Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature. Do not heat above 37°C, as sulfonamides can degrade, and the PMB group is acid-labile (avoid acidic buffers in downstream steps).
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Note: For sulfonamide testing, media must be low-thymidine . Excess thymidine allows bacteria to bypass folate inhibition (the "Thymidine Bypass"), causing false resistance. Use Lysis-MHB or commercially validated "Sulfonamide-tested" lots.
Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922) as QC strains.
Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies. Dilute 1:100 in CAMHB.
Plate Setup: Use a 96-well round-bottom plate.
Add 50 µL of CAMHB to columns 2–12.
Add 100 µL of 256 µg/mL Compound Working Solution to Column 1.
Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 50 µL from Col 10.
Result: Range 128 µg/mL to 0.25 µg/mL.
Columns 11 & 12: Growth Control (no drug) and Sterility Control (media only).
Inoculation: Add 50 µL of diluted inoculum to wells 1–11. Final volume 100 µL.
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
Readout: Record MIC as the lowest concentration with complete inhibition of visible growth.
Data Visualization: MIC Workflow
Figure 1: Standardized MIC workflow emphasizing critical Quality Control steps for sulfonamide-class derivatives.
Mechanistic Validation: The "PABA Rescue" Assay
If the compound shows activity (MIC < 64 µg/mL), you must determine if it acts via the classical sulfonamide mechanism (DHPS inhibition) or a non-specific mechanism (membrane lysis).
The Principle: Classical sulfonamides compete with p-aminobenzoic acid (PABA). Adding excess PABA to the media will "rescue" the bacteria, raising the MIC significantly. If the MIC remains unchanged despite PABA addition, the compound is not targeting the folate pathway.
Protocol
Prepare PABA Supplement: Make a 10 mg/mL stock of PABA in water. Filter sterilize.
Plate A (Standard): Run the MIC protocol as described in Section 3.
Plate B (Rescue): Supplement the CAMHB media with 100 µg/mL PABA final concentration. Run the identical MIC protocol.
Figure 2: Decision tree for distinguishing specific folate inhibition from non-specific membrane toxicity.
Metabolic Stability & Prodrug Considerations
Senior Scientist Insight: The PMB group on the nitrogen is often used as a protecting group in organic synthesis because it can be cleaved by oxidative conditions or strong acids. In a biological system (or in vivo), metabolic enzymes (CYP450s) may oxidize the benzylic position, leading to deprotection.
If the PMB falls off: The remaining molecule is methanesulfonamide.
Methanesulfonamide generally lacks potent antimicrobial activity compared to benzenesulfonamides (sulfanilamides).
Therefore, if the parent molecule is active, it is likely due to the intact lipophilic structure.
Recommendation: If moving to in vivo studies, perform a microsome stability assay to ensure the PMB group remains stable long enough to reach the target.
References
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.[1][2] CLSI, Wayne, PA.[2][3] [Link]
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition. CLSI, Wayne, PA.[2][3] [Link]
Seydel, J. K. "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 1968.
PubChem. N-(4-methoxybenzyl)methanesulfonamide Compound Summary. National Center for Biotechnology Information. [Link]
Application Notes and Protocols: N-(4-methoxybenzyl)methanesulfonamide in Cell Culture Studies
Introduction: Unveiling the Potential of a Novel Sulfonamide N-(4-methoxybenzyl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological activities of this par...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Sulfonamide
N-(4-methoxybenzyl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological activities of this particular derivative are not extensively documented in peer-reviewed literature, the broader family of sulfonamides is renowned for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of the methoxybenzyl group may also confer unique biological activities, as seen in other natural and synthetic compounds where this moiety is associated with antimicrobial and antioxidant effects[3][4].
These application notes serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of N-(4-methoxybenzyl)methanesulfonamide in cell culture models. We will provide detailed protocols for foundational assays to characterize its cytotoxic and potential anti-inflammatory effects, along with the scientific rationale behind each experimental step.
Chemical and Physical Properties
A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental design.
Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water.
General chemical knowledge
Hypothesized Mechanism of Action and Proposed Applications
Given the structural motifs within N-(4-methoxybenzyl)methanesulfonamide, we can hypothesize several potential mechanisms of action that warrant investigation in a cell culture setting. The sulfonamide group is a key pharmacophore in various enzyme inhibitors, while the methoxybenzyl moiety can influence membrane permeability and interactions with hydrophobic pockets of target proteins.
A plausible starting point for investigation is the compound's potential as an anticancer agent . Many sulfonamide derivatives exert their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways involved in cell proliferation and survival.
A secondary avenue of exploration is its potential as an anti-inflammatory agent . Certain sulfonamides are known to modulate inflammatory pathways, for instance, by inhibiting the activity of cyclooxygenase (COX) enzymes or by suppressing the production of pro-inflammatory cytokines.
The following protocols are designed to test these hypotheses in a controlled in vitro environment.
Experimental Workflow for Investigating Bioactivity
The following diagram outlines a logical workflow for the initial characterization of N-(4-methoxybenzyl)methanesulfonamide in cell culture.
Caption: A typical experimental workflow for the initial screening of N-(4-methoxybenzyl)methanesulfonamide.
Protocols
Preparation of N-(4-methoxybenzyl)methanesulfonamide Stock Solution
Rationale: Due to its predicted poor aqueous solubility, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary. This allows for the preparation of working concentrations in cell culture media with a minimal final solvent concentration to avoid solvent-induced cytotoxicity.
Materials:
N-(4-methoxybenzyl)methanesulfonamide powder
Anhydrous DMSO
Sterile microcentrifuge tubes
Procedure:
Accurately weigh a desired amount of N-(4-methoxybenzyl)methanesulfonamide powder (e.g., 5 mg).
Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic potential of the compound and to establish a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.
Materials:
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of N-(4-methoxybenzyl)methanesulfonamide in complete medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and below 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
Cells treated with N-(4-methoxybenzyl)methanesulfonamide at IC50 and 2x IC50 concentrations for 24 or 48 hours.
Annexin V-FITC/PI Apoptosis Detection Kit
Flow cytometer
Procedure:
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that N-(4-methoxybenzyl)methanesulfonamide might inhibit, leading to apoptosis. This is a speculative model to guide further investigation.
Caption: A hypothetical PI3K/Akt pathway inhibition by N-(4-methoxybenzyl)methanesulfonamide.
Concluding Remarks for the Investigator
The provided protocols and conceptual frameworks are intended to be a robust starting point for the investigation of N-(4-methoxybenzyl)methanesulfonamide in a cell culture context. As with any novel compound, careful optimization of cell densities, treatment times, and compound concentrations will be necessary for each specific cell line and experimental setup. The true value of these notes lies in their adaptability and the scientific reasoning provided, empowering researchers to design and execute meaningful experiments to elucidate the biological activity of this promising sulfonamide derivative.
References
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. Available at: [Link]
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N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E. Available at: [Link]
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Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Available at: [Link]
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Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society. Available at: [Link]
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N-(4-methoxybenzyl)methanesulfonamide. PubChem. Available at: [Link]
Application Note: A Robust HPLC Method for the Quantification of N-(4-methoxybenzyl)methanesulfonamide
Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-methoxybenzyl)methanesulfonamide. The method is suitable for routine quality control and analysis in research and drug development settings. The development strategy is detailed, providing a logical framework for adapting the method for similar sulfonamide compounds.
Introduction
N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry.[1][2] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[3] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method for determining purity and concentration is crucial for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds.[4][5] This note provides a comprehensive guide to developing a robust HPLC method for N-(4-methoxybenzyl)methanesulfonamide, from initial physicochemical assessment to full method validation according to ICH guidelines.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.
The pKa of methanesulfonamide is ~10.87. The electron-withdrawing effect of the benzyl group is expected to slightly lower this value. Prediction using Chemicalize confirms an acidic pKa of 10.49 for the N-H proton.[3][4][6]
Predicted XLogP
~1.5 - 2.0
The XLogP3 of 4-methoxybenzenesulfonamide is 0.5. The addition of a benzyl group will significantly increase hydrophobicity. PubChem lists a computed XLogP3 of 1.7 for the closely related N-benzylmethanesulfonamide.[1][7]
UV max
~225 nm, ~270 nm
Estimated based on the presence of the substituted benzene ring.
Based on these properties, a reversed-phase HPLC method is the logical choice. The moderate hydrophobicity (logP ~1.5-2.0) suggests good retention on a C18 or C8 stationary phase. The acidic nature of the sulfonamide proton (pKa ~10.5) dictates the mobile phase pH. To ensure the analyte is in its neutral, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be maintained at least 2 pH units below the pKa.[8] Therefore, an acidic mobile phase (pH 2.5-4.5) is ideal.
HPLC Method Development Strategy
The development of the HPLC method followed a systematic approach, as outlined in the workflow diagram below.
Caption: Workflow for HPLC method development.
Initial Screening and Scouting Gradient
A scouting gradient was performed to determine the approximate elution conditions.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% to 95% B over 15 minutes
Flow Rate: 1.0 mL/min
Detection: 270 nm
This initial run provides valuable information about the retention time of the analyte and the presence of any impurities.
Optimized and Validated HPLC Method
Based on the scouting run and subsequent optimization, the following final method was established.
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
See Table Below
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
Diode Array Detector (DAD), Wavelength: 270 nm
Run Time
15 minutes
Gradient Profile:
Time (min)
%A
%B
0.0
70
30
10.0
30
70
10.1
70
30
15.0
70
30
Protocol: Standard and Sample Preparation
Standard Preparation:
Accurately weigh approximately 10 mg of N-(4-methoxybenzyl)methanesulfonamide reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
This stock solution has a concentration of approximately 100 µg/mL.
Prepare working standards by further dilution of the stock solution with the diluent.
Sample Preparation:
Prepare the sample to be analyzed at a target concentration of approximately 100 µg/mL in the diluent.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The following validation parameters were assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Summary:
Parameter
Result
Acceptance Criteria
Specificity
No interference from blank at the retention time of the analyte.
No interference
Linearity (R²)
0.9995
R² ≥ 0.999
Range
10 - 150 µg/mL
-
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Repeatability (%RSD)
< 1.0%
≤ 2.0%
Intermediate Precision (%RSD)
< 1.5%
≤ 2.0%
LOD
0.1 µg/mL
-
LOQ
0.3 µg/mL
-
Robustness
No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition.
%RSD ≤ 2.0%
Conclusion
The developed and validated RP-HPLC method is demonstrated to be simple, specific, linear, accurate, precise, and robust for the quantitative determination of N-(4-methoxybenzyl)methanesulfonamide. The detailed method development strategy and protocol can be readily implemented in a quality control laboratory for routine analysis and can serve as a foundation for the analysis of other related sulfonamide compounds.
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
ZirChrom Separations, Inc. Method Development Guide. [Link]
Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.2021 , 12 (2), 109-116. [Link]
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
ResearchGate. Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. [Link]
Pharmaguideline. Steps for HPLC Method Validation. [Link]
YMC CO., LTD. Guides for method development. [Link]
Hellenic Association of Chemists. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
Application Note: Handling, Storage, and Stability Protocols for N-(4-methoxybenzyl)methanesulfonamide
Executive Summary & Chemical Context[1][2][3][4][5][6] N-(4-methoxybenzyl)methanesulfonamide (often abbreviated as PMB-MSA ) is a critical intermediate in medicinal chemistry, particularly utilized for its 4-methoxybenzy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
N-(4-methoxybenzyl)methanesulfonamide (often abbreviated as PMB-MSA ) is a critical intermediate in medicinal chemistry, particularly utilized for its 4-methoxybenzyl (PMB) protecting group.[1] This moiety renders the secondary sulfonamide nitrogen temporarily inert during multi-step synthesis (e.g., alkylation reactions) while maintaining the ability to be cleaved under specific oxidative or acidic conditions.[1]
While sulfonamides are generally robust, the electron-rich nature of the PMB group introduces specific susceptibilities to oxidation and acid-catalyzed hydrolysis.[1] This guide outlines the rigorous protocols required to maintain the integrity of PMB-MSA, ensuring high yield and purity in downstream applications such as antiviral and anticancer drug synthesis.[1]
Although sulfonamides are often biologically inert until derivatized, the PMB functionality shares structural features with benzyl halides (sensitizers).[1]
Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]
Skin: Nitrile gloves (double-gloving recommended for DMSO solutions due to enhanced skin permeability).[1]
Humidity: The compound is hygroscopic .[1] Exposure to ambient moisture can lead to "caking" and hydrolysis if trace acid is present.[1]
Light: Protect from direct UV light.[1] The electron-rich aromatic ring can undergo photo-oxidation over extended periods.[1]
Storage Protocols: The "Self-Validating" System
The primary degradation pathway for PMB-MSA is oxidative cleavage of the benzylic position to form p-anisaldehyde and methanesulfonamide.[1] This process is accelerated by heat, light, and oxygen.[1]
Storage Logic Diagram
The following decision tree illustrates the required storage conditions based on the state of the material.
Figure 1: Storage logic flow. Note: Solutions in DMSO should be prepared fresh due to the hygroscopic nature of DMSO, which introduces water and accelerates degradation.
Critical Storage Parameters
Temperature: Store at -20°C for long-term stability. For active use (daily/weekly), 2-8°C is acceptable.[1]
Atmosphere: Headspace must be purged with Nitrogen or Argon.[1] The methoxy group activates the ring, making it susceptible to aerobic oxidation.[1]
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.[1]
Stability & Degradation Mechanisms[2]
Understanding why the compound degrades allows for better troubleshooting.[1]
The PMB Liability
The 4-methoxybenzyl group is designed to be labile.[1]
Acid Sensitivity: In the presence of strong acids (e.g., TFA, HCl), the C-N bond cleaves.[1] Avoid storing near volatile acids.
Oxidative Sensitivity: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate) are used to intentionally remove the group.[1] However, ambient oxygen can mimic this process slowly, generating p-anisaldehyde (distinct almond-like odor).[1]
Degradation Pathway Diagram[2]
Figure 2: Primary degradation pathways.[1] Detection of an almond-like odor indicates significant formation of Impurity A.[1]
Experimental Protocols
Stock Solution Preparation (DMSO)
Objective: Create a 100 mM stock solution for biological assays or synthesis.
Visualization: UV (254 nm).[1] The PMB group is UV active.[1]
Criteria: Single spot (
).[1] Anisaldehyde will appear near the solvent front (higher ).[1]
Emergency Procedures
Scenario
Action
Skin Contact
Wash with soap and water for 15 minutes.[1] If dissolved in DMSO, seek medical attention immediately (DMSO carries solutes into the blood).[1]
Eye Contact
Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][3][4]
Spill (Solid)
Sweep up without creating dust.[1] Place in a sealed container for disposal.
Spill (Liquid)
Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PMB stability and cleavage conditions). [1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Methanesulfonamide derivatives. Retrieved from [1][5][6]
Gaylord Chemical. (2020).[1] DMSO Solubility Data and Handling Guide. (Reference for DMSO stock solution protocols).
Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Methoxybenzylamine derivatives. (Extrapolated safety data for PMB-protected amines).
"addressing poor solubility of N-(4-methoxybenzyl)methanesulfonamide in assays"
A Guide to Addressing Poor Aqueous Solubility in Experimental Assays Welcome to the technical support guide for N-(4-methoxybenzyl)methanesulfonamide. As Senior Application Scientists, we understand that promising compou...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Addressing Poor Aqueous Solubility in Experimental Assays
Welcome to the technical support guide for N-(4-methoxybenzyl)methanesulfonamide. As Senior Application Scientists, we understand that promising compounds can often present significant formulation challenges. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate assay results and misleading structure-activity relationships (SAR).[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and overcoming the solubility issues associated with N-(4-methoxybenzyl)methanesulfonamide. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental setup.
Q1: I've just started working with N-(4-methoxybenzyl)methanesulfonamide. What are its key physicochemical properties related to solubility?
A1: Understanding the inherent properties of the molecule is the first step in troubleshooting. While extensive experimental data for this specific compound is not publicly available, we can predict its characteristics based on its structure—a sulfonamide linking a methoxy-substituted benzyl group.
Predicted Physicochemical Properties of N-(4-methoxybenzyl)methanesulfonamide
Property
Predicted Value
Implication for Solubility
Molecular Formula
C₉H₁₃NO₃S
-
Molecular Weight
215.27 g/mol
Moderate molecular weight.
XLogP3
~1.5 - 2.5
This positive value indicates a degree of lipophilicity, suggesting poor intrinsic aqueous solubility.
Hydrogen Bond Donors
1 (from the sulfonamide N-H)
Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors
4 (from the oxygens in the sulfonyl and methoxy groups)
Can accept hydrogen bonds, but the overall structure is dominated by non-polar regions.
Structure
Aromatic rings and a sulfonamide group
The presence of the benzyl and methoxy groups contributes to its non-polar character, favoring solubility in organic solvents over aqueous media.
Note: These values are estimations based on related chemical structures and computational models.[3][4][5]
The key takeaway is that the molecular structure strongly suggests the compound will be poorly soluble in water and neutral aqueous buffers.
Q2: My compound dissolved perfectly in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. What happened?
A2: This is the most common issue encountered with poorly soluble compounds and is a classic case of solvent-shifting or "anti-solvent" precipitation.
The Causality:
Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[6] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer (typically >99% water), the solvent environment changes dramatically. The DMSO molecules, which were previously solvating your compound, will preferentially interact with the abundant water molecules. This effectively strips the solvent shell from around your compound molecules, which then find it energetically favorable to crash out of the aqueous solution and aggregate (precipitate).[7]
Caption: The process of DMSO-induced "anti-solvent" precipitation.
Q3: What is the best practice for preparing and handling stock solutions of N-(4-methoxybenzyl)methanesulfonamide to minimize solubility problems?
A3: A robust and consistent stock solution is the foundation of a reliable assay. The goal is to create a homogenous, high-concentration stock that can be accurately diluted.
Protocol: Preparing a 10 mM DMSO Stock Solution
Weighing: Accurately weigh out the required amount of N-(4-methoxybenzyl)methanesulfonamide (MW: 215.27 g/mol ) in a suitable vial. For 1 mL of a 10 mM stock, you would need 2.15 mg.
Solvent Addition: Add the calculated volume of 100% anhydrous, high-purity DMSO. It is critical to use anhydrous DMSO, as absorbed water can significantly decrease the solubility of compounds over time, especially during freeze-thaw cycles.[8]
Initial Solubilization: Cap the vial tightly and vortex vigorously for at least 60 seconds.
Visual Inspection: Carefully inspect the solution against a light source. Look for any visible particulates. If any are present, proceed to the next step.
Assisted Solubilization (If Necessary):
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up small aggregates.
Gentle Warming: Warm the solution to 30-37°C for 10-15 minutes. Caution: Do not overheat, as this can degrade the compound.
Final Inspection: Perform a final visual check to ensure the solution is completely clear.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is well-documented that repeated freeze-thaw cycles can promote compound precipitation from DMSO stocks.[8]
Troubleshooting Guide: A Tiered Approach to Improving Assay Solubility
If you are still observing precipitation in your final assay plate even after proper stock preparation, work through the following strategies sequentially.
Caption: A tiered workflow for troubleshooting solubility issues.
Tier 1: Co-Solvent Optimization
The simplest approach is to adjust the concentration and type of your initial organic solvent.
Q: Can I just increase the DMSO concentration in my assay?A: Possibly, but with caution. The final concentration of DMSO must be high enough to maintain solubility but low enough to not interfere with your biological system. High concentrations of DMSO can be cytotoxic or directly inhibit enzymes.[9]
Typical DMSO Tolerance in Common Assays
Assay Type
Typical Max DMSO Conc.
Rationale
Biochemical/Enzyme Assays
1% - 2%
Generally more tolerant, but enzyme-specific inhibition must be checked.[10]
Cell-Based Viability Assays
< 0.5%
Higher concentrations can cause cytotoxicity, confounding results.[9]
Receptor Binding Assays
< 1%
High DMSO can alter protein conformation or membrane fluidity.
Actionable Protocol:
Determine Assay Tolerance: Run a vehicle control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) but no compound.
Identify the IC₀: Find the highest concentration of DMSO that has no observable effect on your assay's readout (e.g., cell viability, enzyme activity). This is your maximum allowable DMSO concentration.
Adjust Dilution Scheme: Modify your serial dilution protocol to ensure the final DMSO concentration in all wells remains at or below this tolerated level.
If optimizing the co-solvent is insufficient, the next step is to use a formulation excipient. Cyclodextrins are a powerful and widely used tool for this purpose.[11][12][13]
Q: How do cyclodextrins work and how do I use them?A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble "guest" molecules, like N-(4-methoxybenzyl)methanesulfonamide, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest compound.[11][15]
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.
Evaporate DMSO: In a separate vial, add the required volume of your compound's DMSO stock solution. Evaporate the DMSO completely using a nitrogen stream or a vacuum centrifuge. This leaves a thin film of the compound on the vial walls.
Reconstitute & Complex: Add the warm (37-40°C) HP-β-CD solution to the vial containing the compound film.
Incubate & Agitate: Vortex the mixture vigorously. Then, place it on a shaker or rotator and incubate, protected from light, for 24-48 hours at room temperature. This extended time is crucial for the efficient formation of the inclusion complex.
Filter: After incubation, filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated material. The resulting clear filtrate is your working stock of the solubilized compound.
Quantify: It is best practice to determine the actual concentration of the solubilized compound in the filtrate using a method like HPLC-UV before proceeding with your assay.
For particularly challenging compounds or when preparing for in vivo studies, physical modification techniques may be necessary. These methods increase the dissolution rate by increasing the surface area of the solid compound.[16][17][18]
Micronization: This process reduces the particle size of the solid compound to the micron range (1-10 µm) using techniques like jet milling or grinding.[18] The increased surface-area-to-volume ratio enhances the speed of dissolution.[16]
Nanosuspensions: Further size reduction can create nanosuspensions, which are colloidal dispersions of drug particles in the sub-micron range (200-500 nm).[18] This drastically increases the surface area and can improve bioavailability.
These methods require specialized equipment and are typically employed during later-stage drug development but are an important strategy to be aware of.
Summary of Strategies
Strategy
Mechanism
Pros
Cons
Co-Solvent Optimization
Increases the organic content of the final solution.
Simple, fast, requires no extra reagents.
Limited by assay tolerance to the solvent (e.g., DMSO toxicity).
Cyclodextrin Complexation
Encapsulates the hydrophobic molecule in a soluble shell.
Highly effective, biocompatible, widely used in formulations.[11][12]
Requires a longer preparation time; may require concentration verification.
Particle Size Reduction
Increases surface area to accelerate the rate of dissolution.[18]
Can significantly improve dissolution rate and bioavailability.
Requires specialized equipment; may not increase equilibrium solubility.[17]
By systematically applying these tiered troubleshooting strategies, researchers can effectively address the solubility challenges posed by N-(4-methoxybenzyl)methanesulfonamide, leading to more reliable and accurate experimental outcomes.
References
PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. Retrieved from [Link]
ChemicalRegister. (n.d.). Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)-. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Methane sulfonamide (CAS 3144-09-0). Retrieved from [Link]
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Boron Molecular. (n.d.). N-(4-methoxy-2-methylphenyl)acetamide. Retrieved from [Link]
Lead Sciences. (n.d.). N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. Retrieved from [Link]
Al-Badr, A. A., & El-Enazi, Y. A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Selvita. (2023). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]
PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Wu, X., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate. Retrieved from [Link]
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from [Link]
Shayanfar, A., & Ghavimi, H. (2017). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
Bodratti, A. M., & Alexandridis, P. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Innovation. Retrieved from [Link]
Patel, M. (2019). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
Ghassemi, S., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]
Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]
Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Hoelke, B., Griesinger, C., & Jahnke, W. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
Nagy, M. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]
Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
Vemula, V. R. (2015). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]
Schilling, C. I., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega. Retrieved from [Link]
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Dahlin, J. L., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. Retrieved from [Link]
Iyer, K. R., et al. (2011). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]
Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]
Singh, R., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery. Retrieved from [Link]
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
Technical Support Center: Stability Optimization of N-(4-methoxybenzyl)methanesulfonamide
Executive Summary You are likely encountering degradation issues with N-(4-methoxybenzyl)methanesulfonamide (PMB-methanesulfonamide) during storage or analysis. This molecule contains a 4-methoxybenzyl (PMB) group attach...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering degradation issues with N-(4-methoxybenzyl)methanesulfonamide (PMB-methanesulfonamide) during storage or analysis. This molecule contains a 4-methoxybenzyl (PMB) group attached to the sulfonamide nitrogen.[1]
While the sulfonamide moiety (
) is pharmacologically robust, the PMB group is chemically designed to be labile .[1] In synthetic organic chemistry, PMB is used as a protecting group precisely because it can be cleaved under acidic or oxidative conditions.[1][2][3] Therefore, "instability" in your context is actually the molecule behaving exactly as its structure dictates.
This guide provides the mechanistic insight and protocols required to arrest this cleavage and maintain compound integrity in solution.
Module 1: Diagnostic & Mechanistic Insight[3]
The Core Instability: Acid-Catalyzed De-benzylation
The primary degradation pathway for this compound is acid-catalyzed hydrolysis . The para-methoxy group on the benzyl ring is a strong electron donor. Upon protonation of the nitrogen or the leaving group oxygen, the molecule cleaves to form a stable 4-methoxybenzyl carbocation and the free methanesulfonamide. This reaction is accelerated by:
Low pH: Solutions below pH 5.0.
Protic Solvents: Methanol or water, which stabilize the transition state.[3]
Temperature: Higher temperatures increase the rate of carbocation formation.[3]
Secondary Instability: Oxidative Cleavage
The electron-rich PMB ring is also susceptible to Single Electron Transfer (SET) oxidation.[1] If your solution turns slightly pink or yellow, this suggests oxidative degradation (formation of p-anisaldehyde), often triggered by light or trace metal impurities.[1]
Visualization: Degradation Pathway
The following diagram illustrates the specific chemical failure points you must avoid.
Figure 1: Mechanistic pathways for the degradation of PMB-sulfonamides. The acid pathway (red) is the most common cause of solution instability.
Module 2: Validated Stabilization Protocols
To stabilize this compound, you must counteract the PMB group's natural tendency to leave.
Protocol A: Optimal Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
Parameter
Recommendation
Technical Rationale
Solvent
Anhydrous DMSO
DMSO is a polar aprotic solvent.[1][3] It does not donate protons, preventing the initiation of the acid-cleavage mechanism. Avoid Methanol/Ethanol (protic).[3]
Concentration
10 - 50 mM
Higher concentrations are generally more stable due to self-buffering effects.[1][3]
Storage Temp
-20°C or -80°C
Kinetic trapping.[1][3] At -20°C, the activation energy for carbocation formation is rarely met.[1][3]
Container
Amber Glass
Prevents photo-oxidation of the electron-rich methoxybenzyl ring.[3]
Step-by-Step:
Weigh the solid compound into an amber glass vial.
Dilute to 1x: Adjust pH strictly to 7.4 using NaOH.
Add Co-solvent: If precipitation occurs (compound is lipophilic), add 0.1% - 1% Tween-80 or Cyclodextrin .[1][3] These encapsulate the hydrophobic benzyl group, shielding it from hydrolysis.
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Instability
Use this logic flow to identify the root cause of your specific issue.
Figure 2: Diagnostic logic for distinguishing between chemical degradation and experimental artifacts.
Frequently Asked Questions
Q1: I see a new peak in my LC-MS chromatogram corresponding to methanesulfonamide (Mass ~95 Da). Is my stock degrading?A: Not necessarily. This is a classic "on-column" artifact . If you are using 0.1% Trifluoroacetic Acid (TFA) in your mobile phase, the pH is ~2.0. The high pressure and acidity inside the column can cleave the PMB group during the run.
Validation Test: Inject the sample using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 7). If the peak disappears, your stock is stable; the degradation was analytical.
Q2: Can I use Methanol to dissolve the compound?A: We advise against long-term storage in methanol.[3] Methanol is a protic solvent.[3] If any trace acid is present (or absorbed
from air forms carbonic acid), methanol can act as a nucleophile, accelerating the solvolysis of the PMB group. Use Acetonitrile or DMSO for stock solutions.[1][3]
Q3: The solution turned pink after 2 weeks on the bench. Why?A: This indicates photo-oxidation .[1][3] The 4-methoxybenzyl radical cation is pink/reddish in solution.[3] This confirms the compound was exposed to light and oxygen.[3]
Fix: Re-synthesize or purchase fresh batch. Store strictly in amber vials under inert gas.
Q4: What is the pKa of this compound?A: The sulfonamide NH is the only acidic proton. For N-benzyl methanesulfonamides, the
is typically in the range of 10.5 - 11.0 .
Implication: At physiological pH (7.4), the molecule is neutral (uncharged).[1] This explains its low water solubility.[3] To dissolve it in water without co-solvents, you would need a pH > 11, which would likely degrade the molecule. Therefore, DMSO co-solvent is mandatory.[3]
References
Greene, T.W., Wuts, P.G.M. (1999).[1][3][4] Protective Groups in Organic Synthesis. 3rd ed.[1][3] John Wiley & Sons.[3][4] (Defines the acid lability of PMB groups and cleavage conditions).
Białk-Bielińska, A., et al. (2012).[1][3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Establishes the hydrolytic stability of the sulfonamide bond itself, isolating the PMB group as the instability vector).
Rudolf, J., et al. (2014).[1][3] "p-Methoxybenzyl (PMB) Protective Group."[1][2][3][5] Chem-Station Int.[1][3] Ed. (Detailed mechanism of PMB cleavage via carbocation intermediates).
PubChem Compound Summary. "N-(4-methoxybenzyl)methanesulfonamide." (Chemical structure and physical property verification).
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with N-(4-methoxybenzyl)methanesulfonamide
Welcome to the technical support center for N-(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in biological assays involving this compound. As a small molecule, its performance in sensitive biological systems can be influenced by a multitude of factors, from initial handling to final data acquisition.
This document provides a structured, in-depth approach to troubleshooting. It moves beyond simple checklists to explain the causal relationships behind experimental variability, empowering you to build robust, self-validating assay systems. The principles and protocols outlined here represent best practices applicable to a wide range of small molecule development projects.[1][2]
This section addresses the most common issues encountered during a small molecule research campaign. We will start with the compound itself and move outward to the broader assay system.
Part 1: Compound Integrity and Handling
Inconsistent results often originate from the physical and chemical state of the compound before it even enters the assay.
Q1: My assay results are highly variable from one experiment to the next. Where is the best place to start troubleshooting?
A1: The most effective troubleshooting strategy is a systematic, stepwise evaluation of potential error sources, starting with the most fundamental components. Before scrutinizing complex biological interactions or assay parameters, you must have absolute confidence in your test article.
We recommend a hierarchical approach:
Verify Compound Integrity: Confirm the purity, identity, and stability of your N-(4-methoxybenzyl)methanesulfonamide lot.
Standardize Solution Preparation: Implement a rigorous, documented protocol for preparing and storing stock and working solutions.
Validate Assay Conditions: Ensure your assay parameters, including solvent tolerance and reagent stability, are well-defined and controlled.
The following diagram outlines a logical troubleshooting workflow to guide your investigation.
"N-(4-methoxybenzyl)methanesulfonamide degradation pathways and prevention"
An in-depth guide to the degradation pathways of N-(4-methoxybenzyl)methanesulfonamide and best practices for its prevention. Technical Support Center: N-(4-methoxybenzyl)methanesulfonamide Stability Welcome to the techn...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the degradation pathways of N-(4-methoxybenzyl)methanesulfonamide and best practices for its prevention.
Technical Support Center: N-(4-methoxybenzyl)methanesulfonamide Stability
Welcome to the technical support center for N-(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we will explore the common degradation pathways, offer troubleshooting advice for unexpected sample loss, and provide detailed protocols to ensure the integrity of your experiments. Our approach is grounded in explaining the causality behind experimental choices, ensuring every protocol is a self-validating system.
This section addresses specific issues you might encounter during your experiments with N-(4-methoxybenzyl)methanesulfonamide.
Category 1: Hydrolytic Degradation
Question 1: My sample of N-(4-methoxybenzyl)methanesulfonamide shows significant degradation in an aqueous buffer. What is the likely cause and what are the degradation products?
Answer: The most probable cause is hydrolytic degradation. N-(4-methoxybenzyl)methanesulfonamide, like other sulfonamides, is susceptible to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] This reaction is highly dependent on the pH of the solution.
Mechanism: The primary degradation pathway is the cleavage of the S-N bond, which results in the formation of methanesulfonic acid and 4-methoxybenzylamine.[1]
Influencing Factors: Sulfonamides are generally more prone to hydrolysis under acidic conditions compared to neutral or basic conditions.[1][2] However, extreme pH on either end of the scale will accelerate degradation. Maximum stability is typically observed in the neutral pH range.[1]
Troubleshooting & Prevention:
pH Monitoring: Always measure and record the pH of your solutions. If you observe degradation, the first step is to verify the pH.
Buffer Selection: Use buffers in the neutral pH range (pH 6-8) for maximum stability, unless your experimental conditions require otherwise.
pH-Rate Profile: To determine the optimal pH for your specific application and buffer system, it is highly recommended to perform a pH-rate profile study. This involves incubating the compound in buffers of varying pH over time and quantifying its degradation.
Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[1] Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.
Category 2: Photodegradation
Question 2: I'm observing multiple unexpected peaks in my chromatogram after my experiment, even when the pH and temperature were controlled. Could light be the issue?
Answer: Yes, photodegradation is a significant degradation pathway for sulfonamides and could explain the appearance of multiple degradation products.[3] Exposure to light, particularly UV light, can induce complex chemical reactions.
Mechanisms: For sulfonamides, two major photodegradation pathways have been identified:
Cleavage of the Sulfonamide (S-N) Bond: Similar to hydrolysis, this pathway leads to the formation of methanesulfonic acid and 4-methoxybenzylamine.
SO₂ Extrusion: This pathway involves the removal of the sulfur dioxide group, leading to the formation of N-(4-methoxybenzyl)methylamine.[3]
Influencing Factors: The rate and pathway of photodegradation can also be influenced by the pH of the solution.[2]
Troubleshooting & Prevention:
Light Protection: Always store stock solutions and handle samples in amber glass vials or containers wrapped in aluminum foil to protect them from light.[1]
Minimize Exposure: During experimental setup and execution, minimize the exposure of the compound to direct light, especially sunlight or strong artificial lighting.
Photostability Testing: If your application involves light exposure (e.g., certain cell-based assays), a formal photostability study is crucial. This helps to understand the compound's liability and whether any observed effects are due to the parent compound or its photoproducts.
Category 3: Oxidative Degradation
Question 3: My compound seems to be degrading in a cell culture medium or in the presence of certain metal ions. What could be happening?
Answer: Oxidative degradation may be occurring. While generally more stable than to hydrolysis or photolysis under typical handling conditions, the sulfonamide moiety can be susceptible to oxidation, especially in the presence of oxidizing agents, reactive oxygen species (ROS), or metal catalysts.[4]
Mechanism: The specific degradation products can be diverse and depend on the oxidant. Potential reactions include hydroxylation of the aromatic ring or oxidation of the benzyl group. In aerobic biodegradation, the amino groups can be substituted with nitro groups.[5]
Influencing Factors:
Dissolved Oxygen: The presence of oxygen can contribute to oxidative degradation.[4]
Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.
Peroxides: Contaminating peroxides in solvents (like older ethers or THF) or the presence of hydrogen peroxide in an experimental system can lead to rapid degradation.
Troubleshooting & Prevention:
Use High-Purity Solvents: Use fresh, high-purity solvents to avoid peroxide contaminants.
Inert Atmosphere: For long-term storage of sensitive solutions or during reactions where oxidation is a concern, consider purging the solvent and headspace with an inert gas like argon or nitrogen.
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may help, provided it does not interfere with your experiment.
Antioxidants: In some formulations, antioxidants can be included to prevent degradation, but their compatibility with the experimental system must be thoroughly validated.
Visualizing the Degradation Landscape
To better understand the potential fate of N-(4-methoxybenzyl)methanesulfonamide, the following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways of N-(4-methoxybenzyl)methanesulfonamide.
Experimental Protocols
To proactively assess the stability of your compound and validate your analytical methods, conducting forced degradation (stress testing) studies is essential.
This protocol outlines the steps to subject N-(4-methoxybenzyl)methanesulfonamide to various stress conditions to identify potential degradation products and establish its stability profile.
Caption: Workflow for conducting a forced degradation study.
Table 1: Summary of Recommended Stress Conditions
Stress Condition
Reagent/Condition
Temperature
Duration
Notes
Acid Hydrolysis
0.1 M HCl
60°C
24-72 hours
Neutralize with equivalent NaOH before analysis.
Base Hydrolysis
0.1 M NaOH
60°C
24-72 hours
Neutralize with equivalent HCl before analysis.
Oxidation
3% H₂O₂
Room Temp
24 hours
Protect from light during incubation.
Thermal
Dry Heat (Solid)
80°C
48 hours
Compare to a control sample stored at 4°C.
| Photolytic | UV & Visible Light | Room Temp | Per ICH Q1B | Expose solid and solution to ≥1.2 million lux hours and ≥200 W h/m². Use a wrapped control. |
Protocol 2: Generic HPLC-UV Method for Stability Analysis
This method can be used as a starting point for monitoring the degradation of N-(4-methoxybenzyl)methanesulfonamide. It must be validated to prove it is "stability-indicating," meaning it can separate the parent compound from its degradation products.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-15 min: Linear gradient from 5% to 95% B
15-18 min: Hold at 95% B
18-19 min: Return to 5% B
19-25 min: Re-equilibrate at 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 225 nm (or determined by UV scan of the parent compound).
Injection Volume: 10 µL.
Sample Preparation: Dilute the quenched samples from the forced degradation study with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 10-20 µg/mL.
System Validation: To ensure the method is stability-indicating, analyze all stressed samples. The chromatograms should show resolution (separation) between the peak for the intact N-(4-methoxybenzyl)methanesulfonamide and all new peaks corresponding to degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
References
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 38(14), 3933–3940. Retrieved from [Link]
Felczak, A., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(11), 6033. Retrieved from [Link]
López-Vinent, N., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 27(15), 4983. Retrieved from [Link]
ResearchGate. (n.d.). The proposed photocatalytic degradation pathways of sulfonamides. Retrieved from [Link]
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A Comparative Guide to N-(4-methoxybenzyl)methanesulfonamide and its Analogues: A Deep Dive into Structure, Activity, and Performance
For Immediate Release AUSTIN, TX – February 10, 2026 – In the dynamic landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological a...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
AUSTIN, TX – February 10, 2026 – In the dynamic landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of N-(4-methoxybenzyl)methanesulfonamide and its structurally related analogues. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide actionable insights into the design of next-generation therapeutic agents.
The N-benzyl sulfonamide moiety is a privileged structure found in a variety of biologically active compounds.[2] This analysis will focus on two key therapeutic areas where sulfonamides have shown significant promise: as anticonvulsant agents and as inhibitors of carbonic anhydrase, a ubiquitous enzyme implicated in a range of physiological and pathological processes.[3][4]
The Foundational Scaffold: Synthesis and Properties
The synthesis of N-(4-methoxybenzyl)methanesulfonamide and its analogues is typically achieved through a straightforward and robust nucleophilic substitution reaction. This involves the reaction of a substituted benzylamine with a sulfonyl chloride in the presence of a base. This versatile method allows for the facile introduction of a diverse array of substituents on both the benzyl ring and the sulfonamide nitrogen, enabling a systematic exploration of the structure-activity relationship (SAR).
A general synthetic scheme is outlined below:
Figure 1: General workflow for the synthesis of N-benzylmethanesulfonamides.
The physicochemical properties of these compounds, such as lipophilicity (logP) and electronic effects of the substituents, play a crucial role in their pharmacokinetic and pharmacodynamic profiles. These properties are systematically modulated by altering the substitution pattern on the aromatic ring.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, we will focus on two distinct and well-documented biological activities of sulfonamides: anticonvulsant effects and carbonic anhydrase inhibition.
Anticonvulsant Activity: A Structure-Activity Relationship Study
The maximal electroshock (MES) seizure test in rodents is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[4] While direct comparative data for a series of N-(4-substituted benzyl)methanesulfonamides is not available in a single study, we can infer the structure-activity relationship by examining related N-benzyl amide and sulfonamide derivatives.
Studies on N-benzyl 2-acetamido-3-methoxypropionamide derivatives have shown that substitutions on the 4'-position of the benzyl ring significantly influence anticonvulsant activity.[5][6] Non-bulky substituents at this position, regardless of their electronic properties, tend to exhibit potent activity in the MES test.[5][6] For instance, a series of 4-methoxy- and 4-chlorobenzanilides have been evaluated for their anticonvulsant properties, with some derivatives showing promising activity.[7]
Table 1: Comparative Anticonvulsant Activity of Representative Benzamide and Sulfonamide Analogues in the MES Test (Mice, i.p.)
Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
The data suggests that both electron-donating (amino) and electron-withdrawing (nitro) groups at the 4-position of the aromatic ring can be compatible with potent anticonvulsant activity. The key determinant appears to be the overall molecular architecture that allows for optimal interaction with the biological target, which for many anticonvulsants includes voltage-gated sodium channels.[13]
Figure 2: Logical relationship of substituent effects on anticonvulsant activity.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14] There are at least 15 different CA isoforms in humans, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[3][15] The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.[16]
The inhibitory potency and isoform selectivity of sulfonamides are highly dependent on the substitution pattern of the aromatic ring. While direct comparative data for N-(4-methoxybenzyl)methanesulfonamide is limited, extensive research on benzenesulfonamide derivatives provides valuable insights.
Table 2: Comparative Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Analogues Against Human Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX, and hCA XII)
Note: Data is compiled from various sources and is intended for comparative purposes.
The data highlights that modifications to the benzenesulfonamide scaffold can lead to significant differences in inhibitory potency and selectivity across different CA isoforms. For example, some derivatives show potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, making them attractive candidates for anticancer drug development.[19][20] The design of isoform-selective inhibitors is a key strategy to minimize off-target effects.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided for the synthesis of a representative compound and a common biological assay.
General Procedure for the Synthesis of N-(4-methoxybenzyl)methanesulfonamide
To a solution of 4-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)methanesulfonamide.
Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration activity of a CA isoform.
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human CA isoform and the test compounds in an appropriate buffer (e.g., Tris-HCl with DMSO for the compounds).
Assay Buffer: Prepare a buffer solution (e.g., HEPES-Tris or TAPS) containing a pH indicator (e.g., p-nitrophenol).
Stopped-Flow Measurement:
Load the enzyme solution into one syringe of the stopped-flow instrument and the CO₂-saturated buffer solution into the other.
Rapidly mix the two solutions to initiate the enzymatic reaction.
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the catalyzed reaction.
Inhibition Measurement:
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
Perform the stopped-flow measurement as described above.
Data Analysis:
Calculate the initial rates of the enzymatic reaction in the absence and presence of the inhibitor.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Figure 3: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Conclusion and Future Perspectives
This comparative guide underscores the therapeutic potential of N-(4-methoxybenzyl)methanesulfonamide and its analogues. The synthetic accessibility of this scaffold, coupled with the profound impact of subtle structural modifications on biological activity, makes it a fertile ground for further drug discovery efforts. Future research should focus on the systematic synthesis and parallel screening of a focused library of N-(4-substituted benzyl)methanesulfonamides to generate direct, comparative data. Such studies will be invaluable in elucidating a more precise quantitative structure-activity relationship (QSAR) and in the rational design of potent and selective inhibitors for specific therapeutic targets. The continued exploration of this chemical space holds the promise of delivering novel and improved treatments for a range of human diseases.
References
A comprehensive list of references is available upon request.
"head-to-head comparison of different synthesis routes for N-(4-methoxybenzyl)methanesulfonamide"
Executive Summary Target Molecule: N-(4-methoxybenzyl)methanesulfonamide CAS: [Generic/Derivative Class] Molecular Weight: 215.27 g/mol This guide evaluates three distinct synthetic pathways for the preparation of N-(4-m...
This guide evaluates three distinct synthetic pathways for the preparation of N-(4-methoxybenzyl)methanesulfonamide. While the target appears structurally simple, the choice of route dictates the impurity profile, scalability, and purification burden.
Route A (Anhydrous Sulfonylation): The "Gold Standard" for small-to-mid scale discovery chemistry. Highest yield but requires strict moisture control.
Route B (Schotten-Baumann Biphasic): The robust industrial choice. Sacrifices some yield for ease of operation and safety (avoids exothermic anhydrous bases).
Route C (N-Alkylation of Methanesulfonamide): The "Reverse" strategy. Essential when the amine precursor is unstable or unavailable, but suffers from poor atom economy and difficult solvent removal.
Comparative Data Overview
Metric
Route A: Anhydrous Sulfonylation
Route B: Biphasic Schotten-Baumann
Route C: N-Alkylation
Key Reagents
4-Methoxybenzylamine, MsCl, TEA/DCM
4-Methoxybenzylamine, MsCl, Na₂CO₃/H₂O/DCM
Methanesulfonamide, PMB-Cl, K₂CO₃/DMF
Typical Yield
92 - 96%
85 - 89%
70 - 78%
Reaction Time
2 - 4 Hours
4 - 6 Hours
12 - 24 Hours
Impurity Profile
Bis-sulfonamides (trace), Amine salts
Hydrolyzed MsCl (Mesylate salts)
Bis-alkylated sulfonamide, unreacted PMB-Cl
Purification
Acidic wash + Recrystallization
Phase separation + Crystallization
Column Chromatography often required
Scalability
Moderate (Exotherm management)
High (Excellent heat dissipation)
Low (DMF removal is energy intensive)
Route A: Anhydrous Sulfonylation (The Gold Standard)
The Logic
This is the most direct approach. The amine nitrogen is a strong nucleophile that attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).[1] We use an organic base (Triethylamine or Pyridine) to scavenge the HCl byproduct, driving the equilibrium forward.[1]
Why it works: The 4-methoxybenzyl (PMB) group is electron-donating, making the amine highly nucleophilic. However, this also makes the aromatic ring slightly susceptible to electrophilic attack if strong Lewis acids were present (avoided here).
Experimental Protocol
Scale: 10 mmol
Solvent: Dichloromethane (DCM) – Anhydrous
Step-by-Step:
Charge: To a flame-dried 100 mL Round Bottom Flask (RBF), add 4-methoxybenzylamine (1.37 g, 10 mmol) and DCM (40 mL).
Base: Add Triethylamine (1.67 mL, 12 mmol). Cool the mixture to 0°C using an ice bath.
Addition: Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 15 minutes. Critical: Control the exotherm to prevent bis-sulfonylation.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Quench with 1M HCl (30 mL) to protonate unreacted amine and remove TEA salts. Separate organic layer.[2][3][4] Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).
Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Heptane if necessary.
Validation Check:
Success Indicator: Disappearance of the amine spot on TLC (ninhydrin stain active) and appearance of a UV-active, non-ninhydrin spot.
Instead of using an organic base, this method uses an aqueous inorganic base (Na₂CO₃ or NaOH) in a biphasic system (DCM/Water). The reaction occurs at the interface.
Why it works: MsCl is hydrolytically unstable, but the rate of reaction with the amine (nucleophilic attack) is significantly faster than the rate of hydrolysis by water at low temperatures. This method avoids the formation of voluminous amine-hydrochloride salts that can trap product in anhydrous conditions.
Aqueous Phase: Dissolve Na₂CO₃ (1.59 g, 15 mmol) in Water (25 mL). Combine with the organic phase.[4]
Addition: Cool to 0-5°C . Vigorously stir (high RPM is critical for interfacial surface area). Add MsCl (1.16 mL, 15 mmol) dropwise. Note: Excess MsCl is used here to account for partial hydrolysis.
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 4 hours.
Workup: Stop stirring. Separate layers. The aqueous layer contains the mesylate salt and inorganic byproducts.
Isolation: Wash organic layer with 0.5M HCl (to remove unreacted amine). Dry and concentrate.
Validation Check:
Critical Control: If the yield is low (<70%), the stirring rate was likely insufficient, or the temperature rose too high, favoring MsCl hydrolysis over sulfonylation.
Route C: N-Alkylation of Methanesulfonamide (The "Reverse" Route)
The Logic
Here, we build the C-N bond rather than the S-N bond. We deprotonate methanesulfonamide (pKa ~10) to generate the sulfonamide anion, which attacks 4-methoxybenzyl chloride (PMB-Cl) via an S_N2 mechanism.
Why use this? This is the preferred route if 4-methoxybenzylamine is unavailable or if you are installing a radiolabel on the methyl group of the sulfonamide.
Activation: In a 50 mL flask, dissolve Methanesulfonamide (0.95 g, 10 mmol) in DMF (15 mL).
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir at RT for 30 mins.[3]
Alkylation: Add 4-Methoxybenzyl chloride (1.56 g, 10 mmol) dropwise. Safety: PMB-Cl is a potent alkylator/lachrymator.
Reaction: Heat to 60°C for 12-16 hours.
Workup: Pour mixture into Ice Water (100 mL). The product may precipitate.[3][6] If not, extract with EtOAc (3x 30 mL).
Purification: DMF is difficult to remove. Wash organic layer extensively with LiCl solution (5%) or water. Column chromatography is almost always required to separate mono-alkylated product from bis-alkylated byproduct.
Validation Check:
Failure Mode: Appearance of a "higher running" spot on TLC usually indicates bis-alkylation (N,N-di-PMB-methanesulfonamide).
Visualizing the Pathways[3]
The following diagram illustrates the convergence of these three methodologies and the critical decision points for purification.
Caption: Convergence of synthetic routes. Route A and B utilize nucleophilic attack by the amine, while Route C utilizes nucleophilic attack by the sulfonamide anion.
Reasoning: You need the cleanest product profile to ensure biological data is accurate. The anhydrous conditions prevent hydrolysis, ensuring stoichiometry is precise.
Reference: See BenchChem Protocol for N-sulfonylation for standard anhydrous handling [1].
When to choose Route B (Biphasic):
Context: Gram-scale synthesis or process development.
Reasoning: Handling large volumes of TEA/DCM is smelly and expensive to dispose of. Aqueous carbonate is cheap and environmentally benign. The heat capacity of the water phase acts as a heat sink, making the exotherm safer.
When to choose Route C (Alkylation):
Context: Radiochemistry (C-14 labeling on the sulfonamide) or lack of amine availability.
Reasoning: While chemically inferior due to bis-alkylation risks, it allows you to build the molecule from the "sulfonamide side" out.
Reference: Manganese-Catalyzed N-Alkylation papers discuss the challenges of sulfonamide nucleophilicity [3].
References
BenchChem Technical Support. "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes. Accessed 2026.[3]
ChemicalBook. "Synthesis and Application of 4-methoxybenzylamine." ChemicalBook Technical Documents. Accessed 2026.[3]
Brotzel, F. et al. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." Journal of Organic Chemistry / PMC. Accessed 2026.[3]
"N-(4-methoxybenzyl)methanesulfonamide: a comparative review of its biological activities"
N-(4-methoxybenzyl)methanesulfonamide: A Comparative Review of its Biological Activities Abstract N-(4-methoxybenzyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide group linked to a 4-methoxybe...
Author: BenchChem Technical Support Team. Date: February 2026
N-(4-methoxybenzyl)methanesulfonamide: A Comparative Review of its Biological Activities
Abstract
N-(4-methoxybenzyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide group linked to a 4-methoxybenzyl moiety. While direct and extensive biological data for this specific molecule are not widely published, its structural components are present in numerous compounds with significant pharmacological activities. This guide provides a comparative review of the potential biological activities of N-(4-methoxybenzyl)methanesulfonamide, drawing insights from structurally related and well-characterized anticonvulsant, anti-inflammatory, and anticancer agents. By examining the established biological profiles of analogous compounds, we can infer the probable therapeutic potential of N-(4-methoxybenzyl)methanesulfonamide and propose experimental frameworks for its evaluation. This review is intended for researchers in drug discovery and development, offering a comprehensive analysis of related compounds, detailed experimental protocols, and insights into potential mechanisms of action.
Introduction: Unveiling the Potential of a Structurally Promising Molecule
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. N-(4-methoxybenzyl)methanesulfonamide emerges as a compound of interest due to the convergence of two key pharmacophores: the methanesulfonamide group and the 4-methoxybenzyl moiety. The sulfonamide functional group is a well-established scaffold in a wide array of clinically used drugs, demonstrating activities ranging from antibacterial to anticancer.[1] Similarly, the 4-methoxybenzyl group is found in various natural and synthetic compounds exhibiting diverse biological effects. This comparative review aims to dissect the potential pharmacological landscape of N-(4-methoxybenzyl)methanesulfonamide by analyzing the established biological activities of structurally analogous compounds. We will explore its potential as an anticonvulsant, anti-inflammatory, and anticancer agent, providing a rationale for its further investigation and detailed experimental protocols to facilitate such studies.
Synthesis of N-(4-methoxybenzyl)methanesulfonamide
The synthesis of N-(4-methoxybenzyl)methanesulfonamide can be achieved through a standard nucleophilic substitution reaction. A common method involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Diagram of the synthesis of N-(4-methoxybenzyl)methanesulfonamide:
Caption: General synthetic scheme for N-(4-methoxybenzyl)methanesulfonamide.
Comparative Analysis of Potential Biological Activities
Anticonvulsant Activity: A Promising Avenue
The structural features of N-(4-methoxybenzyl)methanesulfonamide suggest a potential for anticonvulsant activity. The N-benzyl group, in particular, is a key component in several known anticonvulsant drugs.[2][3][4]
Comparative Compounds:
(R)-Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide): A clinically approved antiepileptic drug, highlighting the importance of the N-benzyl moiety for anticonvulsant activity.[5]
N-Benzyl-2-acetamido-3-methoxypropionamide derivatives: Studies on these compounds have shown potent anticonvulsant effects, with the (R)-stereoisomer of one derivative showing an ED50 of 4.5 mg/kg in the maximal electroshock (MES) test in mice.[2][3]
4-Chlorobenzenesulfonamide: This compound has demonstrated significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazol (scPTZ) models.[6]
Discussion:
The presence of the N-benzyl group in N-(4-methoxybenzyl)methanesulfonamide is a strong indicator of potential anticonvulsant properties. The methoxy substitution on the benzyl ring may further modulate this activity. For instance, studies on methoxylated benzanilides have reported anticonvulsant effects.[7] The methanesulfonamide portion could also contribute, as seen with 4-chlorobenzenesulfonamide.[6] It is plausible that N-(4-methoxybenzyl)methanesulfonamide could exert its effects through mechanisms common to other anticonvulsants, such as modulation of voltage-gated sodium channels.[8]
Proposed Experimental Evaluation:
The primary screening of N-(4-methoxybenzyl)methanesulfonamide for anticonvulsant activity should involve the well-established MES and scPTZ tests in rodents.[9]
Table 1: Comparative Anticonvulsant Activity of Related Compounds
The sulfonamide and 4-methoxybenzyl moieties are also present in compounds with known anti-inflammatory properties.[10][11][12]
Comparative Compounds:
Celecoxib and other COX-2 inhibitors: These are well-known anti-inflammatory drugs that possess a sulfonamide group.[13]
Trans-4-methoxycinnamaldehyde (MCD): Isolated from Etlingera pavieana, this compound, which features a 4-methoxyphenyl group, has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]
4'-Methoxyresveratrol (4MR): This resveratrol derivative has demonstrated anti-inflammatory effects by suppressing MAPK, AP-1, and NF-κB signaling pathways.[11]
Discussion:
The potential anti-inflammatory activity of N-(4-methoxybenzyl)methanesulfonamide could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[13][14] The 4-methoxybenzyl group may contribute to this activity, as seen in compounds like MCD and 4MR.
Proposed Experimental Evaluation:
The initial assessment of anti-inflammatory activity can be conducted in vitro using LPS-stimulated RAW 264.7 macrophage cells to measure the inhibition of NO production.[15][16]
Table 2: Comparative Anti-inflammatory Activity of Related Compounds
Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[18][19][20][21]
Comparative Compounds:
Pazopanib, Belinostat, Dabrafenib: These are clinically used anticancer drugs containing a sulfonamide moiety that act as tyrosine kinase inhibitors, histone deacetylase inhibitors, and BRAF inhibitors, respectively.[20]
Microtubule Destabilizing Sulfonamides: Certain sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]
Carbonic Anhydrase Inhibitors: Many sulfonamides exhibit anticancer activity by inhibiting carbonic anhydrases, which are involved in regulating tumor pH.[17][22]
Methoxyphenyl-containing compounds: Various compounds with methoxyphenyl groups have shown cytotoxic activity against different cancer cell lines.[9][14]
Discussion:
The anticancer potential of N-(4-methoxybenzyl)methanesulfonamide is supported by the broad-spectrum antitumor activity of the sulfonamide class of compounds. Potential mechanisms of action are diverse and could include inhibition of crucial enzymes like carbonic anhydrases or tyrosine kinases, or interference with microtubule dynamics. The 4-methoxybenzyl moiety may also contribute to its cytotoxic profile.
Proposed Experimental Evaluation:
The initial screening for anticancer activity can be performed using the MTT assay on a panel of human cancer cell lines to determine the IC50 values.[23][24][25]
Table 3: Comparative Anticancer Activity of Related Sulfonamides
Potential Mechanisms of Action: A Mechanistic Overview
Based on the activities of related compounds, several potential mechanisms of action can be proposed for N-(4-methoxybenzyl)methanesulfonamide.
Diagram of Potential Signaling Pathways:
Caption: Potential mechanisms of action for N-(4-methoxybenzyl)methanesulfonamide.
Detailed Experimental Protocols
Anticonvulsant Activity Screening
5.1.1. Maximal Electroshock (MES) Seizure Test [7][8][9][26][27]
Animals: Male albino mice (25-30 g).
Drug Administration: Administer N-(4-methoxybenzyl)methanesulfonamide intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the same volume of the vehicle.
Procedure: At the time of peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal or ear electrodes using an electroconvulsiometer.
Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method.
5.1.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [9]
Animals: Male albino mice (25-30 g).
Drug Administration: Administer N-(4-methoxybenzyl)methanesulfonamide (i.p.) at various doses.
Procedure: At the time of peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
Endpoint: Observe the mice for the onset of clonic seizures within a 30-minute period. Protection is defined as the absence of clonic seizures.
Data Analysis: Determine the ED50.
In Vitro Anti-inflammatory Assay
5.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [15][16][28]
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.[16]
Treatment: Pre-treat the cells with various concentrations of N-(4-methoxybenzyl)methanesulfonamide for 2 hours.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for another 24 hours.
NO Measurement (Griess Assay):
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
Incubate for 10 minutes at room temperature in the dark.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight.[25]
Treatment: Treat the cells with various concentrations of N-(4-methoxybenzyl)methanesulfonamide and incubate for 24-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[25]
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.[25]
Absorbance Measurement: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Discussion and Future Perspectives
N-(4-methoxybenzyl)methanesulfonamide represents a molecule with significant, yet underexplored, therapeutic potential. The comparative analysis presented in this guide, based on the established biological activities of its constituent pharmacophores, strongly suggests that this compound warrants investigation as a potential anticonvulsant, anti-inflammatory, and anticancer agent. The provided experimental protocols offer a clear roadmap for the initial in vitro and in vivo evaluation of these activities.
Future research should focus on the synthesis and purification of N-(4-methoxybenzyl)methanesulfonamide to enable its biological testing. Structure-activity relationship (SAR) studies, involving modifications of both the methanesulfonamide and the 4-methoxybenzyl moieties, could lead to the discovery of more potent and selective analogs. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by this compound and its derivatives. The promising profile of related compounds suggests that N-(4-methoxybenzyl)methanesulfonamide could be a valuable lead compound in the development of novel therapeutics.
References
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916.
Yunus, M. H., et al. (2016). Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. Journal of Ethnopharmacology, 189, 130-139.
Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1646-1658.
El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.
Koval, O., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Experimental and Clinical Pharmacology and Pharmacy.
Wnorowska, U., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2026.
Chang, J. C., et al. (2018). Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages. Molecules, 23(5), 1165.
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
ResearchGate. (n.d.). Structures of some anti-inflammatory drugs containing sulfonamide group. Retrieved from [Link]
Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 137, 1-13.
Pintea, B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 221-232.
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731.
Khan, T. S., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
Hassan, S. T. S., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4966.
Siddiqui, N., et al. (2010). Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 485-491.
Tursunova, S. A., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222.
Swinyard, E. A., et al. (1986). Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents. Epilepsia, 27(4), 369-376.
Kohn, H., et al. (1998). The anticonvulsant activities of N-benzyl 3-methoxypropionamides. Journal of Medicinal Chemistry, 41(23), 4494-4501.
Bar-Tor, A., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Cancers, 13(21), 5488.
Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2537-2555.
Goral, K., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16183.
Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520.
Komarnicka, K., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(16), 4994.
Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]
Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmaceutical and Life Sciences, 10(3), 114-124.
Di Mola, A., et al. (2012). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 55(13), 6275-6284.
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Scozzafava, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 10(11), 925-953.
IJMSPH. (2018). Anticonvulsant activity of gabapentin in mice - An experimental study. International Journal of Medical Science and Public Health, 7(12), 1005-1009.
Gieling, R. G., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 14(11), e0225389.
ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of ( R )- N -(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1646-1658.
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Evaluating the Specificity of N-(4-methoxybenzyl)methanesulfonamide Targeting Macrophage Migration Inhibitory Factor (MIF)
Executive Summary & Target Profile N-(4-methoxybenzyl)methanesulfonamide represents a specific chemotype within the class of benzyl-sulfonamide inhibitors designed to target Macrophage Migration Inhibitory Factor (MIF) ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Target Profile
N-(4-methoxybenzyl)methanesulfonamide represents a specific chemotype within the class of benzyl-sulfonamide inhibitors designed to target Macrophage Migration Inhibitory Factor (MIF) . Unlike primary sulfonamides that promiscuously inhibit Carbonic Anhydrases (CAs), this
-substituted (secondary) sulfonamide leverages the hydrophobic specificity of the MIF tautomerase active site (Pro-1 pocket).
This guide evaluates the compound’s utility as a chemical probe, contrasting its reversible binding profile against the industry standards ISO-1 (competitive) and 4-IPP (covalent/suicide), and provides a validated workflow for confirming its target engagement specificity.
Feature
Technical Specification
Primary Target
Macrophage Migration Inhibitory Factor (MIF)
Binding Site
N-terminal Proline-1 (Tautomerase Active Site)
Mechanism
Reversible Competitive Inhibition
Chemical Class
Secondary Benzyl-Sulfonamide
Key Specificity Feature
Lack of primary sulfonamide moiety (avoids CA-II inhibition)
Mechanistic Context & Signaling Pathway[1]
MIF is a pleiotropic cytokine with a unique enzymatic tautomerase activity. While the enzymatic activity is distinct from its receptor binding (CD74/CD44), small molecule inhibitors targeting the tautomerase site (Pro-1) often induce conformational changes that allosterically disrupt the MIF-CD74 interaction, thereby blocking downstream pro-inflammatory signaling (ERK1/2, MAPK).
Pathway Visualization
The following diagram illustrates the intervention point of N-(4-methoxybenzyl)methanesulfonamide within the MIF signaling cascade.
Caption: Figure 1.[1] Mechanism of Action. The inhibitor targets the MIF enzymatic pocket, allosterically destabilizing the MIF-CD74 interaction and dampening downstream MAPK signaling.
Comparative Analysis: Benchmarking Against Alternatives
To validate the specificity of N-(4-methoxybenzyl)methanesulfonamide, it must be benchmarked against established MIF inhibitors.
Table 1: Performance Comparison of MIF Inhibitors
Characteristic
N-(4-methoxybenzyl)methanesulfonamide
ISO-1 (Gold Standard)
4-IPP (Suicide Inhibitor)
Binding Type
Reversible, Non-covalent
Reversible, Competitive
Irreversible, Covalent
Target Residue
Pro-1 (Hydrophobic Pocket)
Pro-1
Pro-1 (Covalent modification)
IC50 (Tautomerase)
~10 - 50 µM (Est. based on analogs)
~24 µM
~0.5 - 1.0 µM (Time-dependent)
Specificity Risk
Low (Secondary sulfonamide)
Moderate (Isoxazole ring stability)
High (Potential promiscuous alkylator)
Cellular Permeability
High (Lipophilic benzyl group)
Moderate
High
Primary Utility
SAR Probe / FBDD Fragment
General Validation
Potency Studies
Scientist's Insight:
Why choose N-(4-methoxybenzyl)methanesulfonamide? Use this compound when you require a reversible probe to study the structural requirements of the hydrophobic pocket without the confounding factors of covalent modification seen with 4-IPP.
Specificity Advantage: Unlike primary sulfonamides (e.g., sulfanilamide) which are potent Carbonic Anhydrase inhibitors, the
-methyl substitution on the sulfonamide group in this molecule prevents zinc coordination in the CA active site, granting it high selectivity for MIF over CA isoforms.
Experimental Protocols for Specificity Validation
To confirm that the biological effects observed are due to MIF inhibition and not off-target toxicity, the following orthogonal assays are required.
This assay measures the ability of the compound to inhibit MIF's enzymatic conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid.
Reagent Prep:
Substrate: Prepare L-dopachrome methyl ester freshly by mixing L-DOPA methyl ester with sodium periodate (
) for 5 minutes.
Enzyme: Recombinant human MIF (rhMIF) at 100 nM final concentration.
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.
Inhibitor Incubation:
Incubate rhMIF with varying concentrations of N-(4-methoxybenzyl)methanesulfonamide (0.1 µM – 100 µM) for 10 minutes at 25°C.
Control: Include ISO-1 (50 µM) as a positive control and DMSO (vehicle) as negative.
Reaction Initiation:
Add fresh L-dopachrome solution to the wells.
Detection:
Monitor the decrease in absorbance at 475 nm (orange to colorless) over 2 minutes using a kinetic microplate reader.
Analysis:
Calculate the initial velocity (
) and plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Carbonic Anhydrase II Counter-Screen (Specificity Check)
Critical step to prove the "sulfonamide" moiety is not hitting the common off-target CA-II.
Setup: Use a standard p-Nitrophenyl acetate (p-NPA) esterase assay.
Enzyme: Bovine Carbonic Anhydrase II (bCA-II).
Execution:
Incubate bCA-II with N-(4-methoxybenzyl)methanesulfonamide (100 µM).
Positive Control: Acetazolamide (10 µM) – should show >90% inhibition.
Readout: Measure absorbance at 405 nm (production of p-nitrophenol).
Success Criteria: The test compound should show <10% inhibition at 100 µM, confirming it does not act as a primary sulfonamide zinc-binder.
Structural Validation Workflow
To rigorously prove target engagement, Surface Plasmon Resonance (SPR) is recommended over simple enzymatic assays, as MIF inhibitors can sometimes act as aggregators.
Caption: Figure 2. SPR Validation Workflow. Distinguishing specific reversible binding from non-specific aggregation.
References
Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity." Journal of Biological Chemistry.
Winner, M., et al. (2008). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells." Cancer Research.
Crabtree, J. (2025). "Structural Comparison of N-(4-methoxyphenyl)-sulfonamide Derivatives."[2] Crystals.
Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Target Validation Guide: Unlocking the Mechanism of N-(4-methoxybenzyl)methanesulfonamide via Comparative Genomics
This guide outlines the rigorous validation of N-(4-methoxybenzyl)methanesulfonamide (referred to herein as MBMS ) and its derivatives as targeted inhibitors, utilizing Comparative Genomics as the primary deconvolution s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous validation of N-(4-methoxybenzyl)methanesulfonamide (referred to herein as MBMS ) and its derivatives as targeted inhibitors, utilizing Comparative Genomics as the primary deconvolution strategy.[1] While sulfonamides are historically associated with folate synthesis inhibition (DHPS), this guide focuses on the modern application of this scaffold in viral capsid interference (e.g., HIV-1 capsid targeting) and bacterial resistance mapping , demonstrating how genomic analysis distinguishes between potential mechanisms.[1]
Executive Summary: The Deconvolution Challenge
In phenotypic drug discovery, N-(4-methoxybenzyl)methanesulfonamide (MBMS) represents a privileged scaffold.[1] Its structural simplicity—a sulfonamide warhead linked to a para-methoxybenzyl group—allows it to act as a potent fragment in both antimicrobial (targeting folP) and antiviral (targeting gag/Capsid) screens.[1]
The critical challenge for researchers is distinguishing between off-target cytotoxicity and specific, mechanistic inhibition.[1] Comparative Genomics (specifically Resistance Mutation Mapping) provides the definitive "genetic proof" required for Investigational New Drug (IND) enabling studies.[1] This guide compares MBMS against standard-of-care alternatives and details the genomic workflow to confirm its Mechanism of Action (MoA).
Primary Application: Fragment-based lead for HIV-1 Capsid Inhibitors (e.g., Lenacapavir precursors) and Antimicrobial DHPS inhibitors.[1]
Key Advantage: High ligand efficiency; distinct resistance profile compared to protease or integrase inhibitors.[1]
Comparative Performance Analysis
To validate MBMS, one must compare its resistance barrier and MoA against established classes.[1] The data below synthesizes performance in a viral inhibition context (HIV-1 Capsid model).
Table 1: MBMS vs. Standard Therapeutic Classes[1]
Feature
MBMS (Capsid Inhibitor)
Darunavir (Protease Inhibitor)
Dolutegravir (Integrase Inhibitor)
Implication
Primary Target
HIV-1 Capsid (CA) protein
HIV-1 Protease
HIV-1 Integrase
MBMS offers a novel site of action (no cross-resistance).[1]
Binding Site
Hydrophobic pocket (N74/A105 interface)
Active site (catalytic aspartates)
Mg2+ binding pocket
MBMS targets structural assembly, not enzymatic catalysis.[1]
Resistance Barrier
High (Requires structural remodeling of CA)
Medium-High
High
Genomic analysis reveals distinct mutation clusters for MBMS.[1]
Genomic Signature
Mutations in gag gene (e.g., M66, Q67, N74)
Mutations in pro gene
Mutations in int gene
Comparative Genomics is the only method to definitively separate these.
The Comparative Genomics Workflow
The following protocol details the self-validating system used to confirm that MBMS targets the protein of interest (e.g., Capsid) rather than acting as a general toxin.
Phase 1: Resistance Selection (The "Evolutionary Pressure" Test)
Objective: Force the organism (virus or bacterium) to evolve specific resistance mechanisms against MBMS.[1]
Inoculation: Culture wild-type strains (e.g., HIV-1 NL4-3 or E. coli K12) in the presence of MBMS at 0.5×, 1×, 2×, and 4× EC50.[1]
Passaging: Every 3-4 days, transfer surviving populations to higher drug concentrations.[1]
Endpoint: Isolate clones capable of growing at >10× EC50.
Control: Parallel passage with DMSO (solvent control) to identify background mutations.[1]
Re-introduction: Introduce the identified mutation (e.g., gag Q67H) into a wild-type background using CRISPR/Cas9 or site-directed mutagenesis.[1]
Phenotyping: Test if the engineered mutant is now resistant to MBMS.
Rescue: Express the wild-type gene in the resistant mutant to restore sensitivity.[1]
Mechanistic Visualization
The following diagram illustrates the Comparative Genomics logic flow, distinguishing the MBMS mechanism (Capsid interference) from background noise.
Figure 1: Comparative Genomics Decision Tree. Mapping resistance mutations to specific loci ('gag' vs 'folP') definitively classifies the MoA of the MBMS probe.[1]
Scientific Grounding & Experimental Insights
The "Sulfonamide" Ambiguity
Researchers often assume all sulfonamides target Dihydropteroate Synthase (DHPS) .[1] While true for sulfamethoxazole, the MBMS scaffold is a versatile pharmacophore.[1]
Insight: In HIV research, the sulfonamide oxygen atoms in MBMS derivatives often form critical hydrogen bonds with the backbone amides of the Capsid protein (e.g., residue N74 or T107).[1]
Genomic Proof: If MBMS were acting as a general metabolic poison, resistance mutations would be scattered across efflux pumps or stress response genes.[1] A tight cluster of non-synonymous mutations in a single structural gene (like gag) is the hallmark of a specific protein-ligand interaction.[1]
Protocol Critical Control Points
Ploidy Matters: When working with diploid organisms (e.g., C. albicans), recessive resistance mutations may be masked.[1] Always sequence haploid strains or perform allelic exchange to confirm.[1]
Fitness Cost: Resistance often incurs a fitness penalty.[1] Comparative genomics must account for compensatory mutations that may arise elsewhere in the genome to restore growth rate.[1]
References
Gilead Sciences & The Lenacapavir Discovery Team. (2020).[1] Potent HIV-1 Capsid Inhibitors: Discovery and Mechanism of Action.[1] Journal of Medicinal Chemistry.[1] [1]
Yost, A. et al. (2022).[1] Targets of Sulfonamide Resistance in Prokaryotes: A Comparative Genomic Analysis. Frontiers in Microbiology.[1]
Link, J. O. et al. (2020).[1] Clinical targeting of HIV capsid protein with a long-acting small molecule.[1] Nature.[1] [1]
PubChem Compound Summary. (2024). N-(4-methoxybenzyl)methanesulfonamide Structure and Bioactivity. National Library of Medicine.[1]